Sulfasalazine (SSZ) targets two specific points in the NF-κB activation cascade, as illustrated in the following pathway diagram.
This compound inhibits NF-κB signaling by binding TNFα and blocking IKK complex activity.
The inhibitory effects of this compound and its metabolites are quantified in the table below.
| Molecule | Effect on NF-κB Activation | Effect on T-cell Apoptosis | Key Findings |
|---|---|---|---|
| This compound | Inhibits [1] | Induces [1] | Potent and specific inhibitor of NF-κB; induces apoptosis in T-lymphocytes. |
| 5-ASA (5-aminosalicylic acid) | No inhibition [2] [1] | No induction [1] | Does not block NF-κB activation or affect T-cell viability at tested doses. |
| Sulfapyridine | No inhibition [2] [1] | No induction [1] | Does not block NF-κB activation or affect T-cell viability at tested doses. |
The following table summarizes core experimental models and results that define this compound's mechanism of action.
| Experimental Model | Treatment/Assay | Key Quantitative Results |
|---|---|---|
| Murine T-lymphocyte cell line (RBL5) [1] | Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assay | Inhibited κB-dependent transcription (IC₅₀ ≈ 0.625 mM); induced apoptosis (ED₅₀ ≈ 0.625 mM after 24h; 50% apoptotic cells with 2.5 mM for 4h) [1]. |
| SW620 Colon Carcinoma Cells [2] | EMSA, Luciferase Reporter Assay, IkBα Degradation Assay | Inhibited TNFα-, LPS-, or phorbol ester-induced NF-κB activation at micro- to millimolar concentrations; prevented TNFα-induced IkBα degradation and phosphorylation [2]. |
| MC3T3-E1 Osteoblasts & Murine Femoral Fracture Model [3] [4] | Surface Plasmon Resonance (SPR), RNA Sequencing, ALP Activity Assay, Alizarin Red Staining | SPR confirmed direct binding to TNFα; RNA-seq showed decreased transcription of NF-κB pathway genes; promoted osteogenic differentiation and fracture healing in vivo [3] [4]. |
Detailed methodologies for the key experiments are as follows:
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation [1]:
Luciferase Reporter Gene Assay for NF-κB-dependent Transcription [1]:
Analysis of Apoptosis by DNA Fragmentation [1]:
Surface Plasmon Resonance (SPR) for Direct Binding [3] [4]: This technique is used to analyze biomolecular interactions in real-time without labeling. While the exact protocol from the study is not detailed, a standard approach involves:
The inhibition of NF-κB by this compound has several critical downstream effects that explain its therapeutic efficacy:
The mechanism of this compound is multifaceted, but its potent and specific inhibition of the NF-κB pathway is a cornerstone of its anti-inflammatory and immunomodulatory action.
Sulfasalazine's therapeutic effects are mediated through several interconnected pathways that modulate immune responses and inflammatory processes.
| Target/Pathway | Mechanistic Action | Biological Consequence |
|---|---|---|
| NF-κB Signaling | Inhibits NF-κB transcription factor [1] | Suppresses transcription of pro-inflammatory genes (e.g., TNF-α) |
| TNF-α Expression | Induces caspase-8-mediated apoptosis in macrophages [1] | Reduces TNF-α production and inflammatory signaling |
| Adenosine Pathway | Induces conversion of adenine nucleotides to adenosine [1] | Mediates anti-inflammatory effects via adenosine signaling |
| B Cell Function | Inhibits B cell function and immunoglobulin production [1] | Suppresses production of IgM and IgG antibodies |
| Arachidonic Acid Metabolism | Inhibits cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase [2] | Reduces prostaglandin and leukotriene synthesis |
| Osteoclastogenesis | Suppresses RANKL expression and stimulates osteoprotegerin [1] | Inhibits osteoclast formation and bone resorption |
The drug acts as a prodrug that undergoes bacterial cleavage in the colon to release sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine) [1] [3]. While 5-ASA is thought to mediate local effects in inflammatory bowel disease, the relative contribution of the parent drug versus its metabolites for rheumatoid arthritis remains unclear [2].
Recent research has revealed that this compound can induce ferroptosis, a novel form of regulated cell death dependent on iron and characterized by lipid peroxidation [4]. This mechanism is particularly relevant for its emerging anti-cancer applications.
This compound's ferroptotic activity occurs through direct inhibition of system Xc- (composed of SLC7A11 and SLC3A2 subunits), the cystine/glutamate transporter responsible for cystine uptake essential for glutathione synthesis [4] [5]. This cascade leads to glutathione depletion, loss of GPX4 activity, accumulation of lipid peroxides, and ultimately ferroptotic cell death.
In osteosarcoma, this compound induces ferroptosis by downregulating the NRF2/SLC7A11/GPX4 signaling axis, with hallmarks including iron accumulation, elevated reactive oxygen species and malondialdehyde, and reduced glutathione and superoxide dismutase [4].
Cell Culture and Treatment: Human osteosarcoma or oral squamous cell carcinoma cells are maintained in DMEM with 10% FBS. This compound is typically used at 800 µM, with ferroptosis inhibitors (DFO, Fer-1, Lip-1) as controls [4] [5].
Viability and Proliferation Assays:
Ferroptosis Hallmark Assessment:
Molecular Mechanism Validation:
Murine Femoral Fracture: this compound's effect on bone healing evaluated using murine femoral fracture model, with healing assessed histologically and radiologically [6].
This compound's unique pharmacokinetics significantly influence its pharmacodynamics:
The immunomodulatory effects of this compound must be balanced against its adverse effect profile. Recent pharmacovigilance data from the FDA Adverse Event Reporting System identifies 101 significant adverse reaction signals across 24 organ systems [7].
Most common adverse reactions include gastrointestinal disorders, skin reactions, and general administration site conditions. Serious adverse events include Stevens-Johnson syndrome, agranulocytosis, and hepatosplenic T-cell lymphoma [7].
Recent studies suggest combination therapies may enhance therapeutic efficacy while mitigating limitations. In oral squamous cell carcinoma, this compound combined with anti-IL-1β monoclonal antibody demonstrates enhanced anti-tumor effects through dual ferroptosis induction and immune modulation [5].
This compound represents a fascinating example of drug repurposing, with mechanisms spanning traditional anti-inflammatory pathways to novel ferroptosis induction, offering multiple therapeutic applications across autoimmune, inflammatory, and oncological conditions.
Sulfasalazine inhibits SPR, the final enzyme in the de novo synthesis pathway of BH4.
Targeting the SPR-BH4 pathway with this compound shows promise in preclinical studies for non-inflammatory conditions.
| Therapeutic Area | Key Findings & Proposed Mechanism | Experimental Models & Evidence |
|---|---|---|
| Cancer (Neuroblastoma) | Synergistic antiproliferative effect with DFMO (ODC inhibitor); high SPR expression correlates with poor prognosis [3]. | Human NB cell lines (SK-N-Be(2)c, SK-N-SH, LAN-5); analysis of human NB tumor datasets [3]. |
| Chronic Pain | Reduces pain hypersensitivity by normalizing pathologically elevated BH4 levels in peripheral sensory neurons and immune cells [4] [5] [6]. | Mouse models of inflammatory joint pain (CAIA) and neuropathic pain; healthy human volunteers for biomarker assessment [5]. |
Key methodologies from the cited research are outlined below for reference.
The following table consolidates key quantitative findings from the search results.
| Parameter | Value / Concentration | Context / Model | Source |
|---|---|---|---|
| SPR Inhibition (IC₅₀) | 31 - 180 nM | Inhibition of sepiapterin reduction by recombinant human SPR | [1] |
| Cell Viability (IC₅₀) | ~200 - 400 µM | Dose-dependent decrease in human neuroblastoma cell lines | [3] |
| In Vivo Dosing (Mouse) | 50 mg/kg | Intraperitoneal injection; effective in pain models | [5] [7] |
| Human Dosing (Biomarker) | 2 g/day (500 mg q6h) | Oral; increased urinary sepiapterin in healthy volunteers | [5] |
| Urinary Sepiapterin | Increase by 70-85% | Sensitivity/Specificity as a biomarker for SPR inhibition in mice & humans | [5] |
Sulfasalazine exerts its neuroprotective effects via multiple pathways identified in preclinical studies:
| Mechanism | Biological Action | Experimental Evidence |
|---|---|---|
| NMDA Receptor Antagonism | Blocks NMDA receptors, preventing excessive calcium influx and excitotoxic neuronal death [1] [2]. | Mouse cortical neurons; rat models of cerebral/retinal ischemia [1] [2]. |
| System xc⁻ Inhibition | Inhibits cystine/glutamate antiporter, reducing pathological glutamate release [3] [4]. | Primary microglia/astrocyte assays; glioma & multiple sclerosis models [3] [4] [5]. |
| Anti-inflammatory & Immunomodulation | Inhibits NF-κB activation & synthesis of pro-inflammatory mediators (TNF-α, IL) [6] [4] [7]. | Rat cerebral ischemia-reperfusion model [7]. |
| Modulation of BH4 Pathway | Inhibits sepiapterin reductase (SPR), reducing tetrahydrobiopterin (BH4) involved in pain [4]. | Rodent models of diabetic neuropathy [4]. |
These mechanisms can be visualized as interconnected pathways leading to a neuroprotective outcome.
This compound's primary neuroprotective pathways converge on reduced excitotoxicity and neuroinflammation.
The following table summarizes key quantitative outcomes from animal studies.
| Animal Model | This compound Dose & Route | Key Neuroprotective Findings | Reference |
|---|---|---|---|
| Transient Cerebral Ischemia (Rat) | 40 mg/kg/day, oral gavage [7] | ↓ Neuronal cell death & edema; ↓ Malondialdehyde (MDA) in acute phase [7]. | [7] |
| Cerebral/Retinal Ischemia (Rat) | Systemic administration (dose not specified) [1] | ↓ Neuronal death following transient ischemia [1]. | [1] |
| Diabetic Neuropathy (Rodent) | Not specified in excerpts [4] | Blocked tactile allodynia; partial protection from mechanical hyperalgesia [4]. | [4] |
| Experimental Autoimmune Encephalomyelitis (EAE) - Mouse MS model | 160 & 320 mg/kg, intraperitoneal [4] [5] | Reduced demyelination & clinical symptoms (initial phase) [4]. | [4] [5] |
| Glioma-bearing Animals | 150-320 mg/kg, intraperitoneal [5] | ↓ Tumor growth (60-80%); ↓ peritumoral seizures [4] [5]. | [4] [5] |
For researchers looking to replicate or build upon these findings, here are the core methodological details from the cited studies.
| Study Focus | Animal Model & Induction | Treatment Groups & Timing | Key Endpoint Analyses |
|---|---|---|---|
| Cerebral I/R Injury [7] | Rat; Transient MCAO [7]. | This compound (40 mg/kg/day) or saline, starting at reperfusion [7]. | Histopathology (H&E staining), MDA level measurement [7]. |
| NMDA-mediated Excitotoxicity [1] [2] | In vitro (mouse cortical neurons); In vivo (rat ischemia) [1] [2]. | In vitro: 30-1000 µM this compound [1]. In vivo: Systemic administration [1]. | In vitro: Whole-cell patch-clamp, cell viability. In vivo: Neuronal death quantification [1] [2]. |
| System xc⁻ Inhibition [3] [5] | In vitro (primary microglia); In vivo (xCT-/- mice) [3] [5]. | In vitro: SSZ co-incubation with LPS. In vivo: Chronic SSZ (160-320 mg/kg, i.p.) [3] [5]. | Glutamate release/cystine uptake assays; survival, weight, behavior, histology [3] [5]. |
When interpreting these results and designing future studies, consider these important factors:
Current evidence supports further investigation into this compound's neuroprotective potential, with a focus on:
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that has been used for decades in the management of rheumatoid arthritis (RA) and other autoimmune conditions. As a conventional synthetic DMARD, this compound occupies a critical position in the treatment algorithm for RA, particularly as a first-line agent or in combination therapy protocols. The American College of Rheumatology guidelines position this compound as a foundational therapy for patients with low to moderate disease activity or when biological DMARDs are contraindicated or unavailable [1]. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that merely provide symptomatic relief, this compound demonstrates genuine disease-modifying properties by reducing disease progression and joint damage, making it a cornerstone in the long-term management of rheumatoid arthritis.
The therapeutic utility of this compound extends beyond its efficacy to encompass practical considerations including cost-effectiveness, oral administration, and a well-established safety profile that permits use in special populations such as pregnant women [2]. This compound is specifically indicated for patients with rheumatoid arthritis who have shown inadequate response to salicylates or other NSAIDs, serving as a crucial step in the treat-to-target approach that characterizes modern rheumatology practice [1]. Clinical trials have demonstrated that this compound significantly reduces disease activity both as monotherapy and in combination with other DMARDs, with evidence suggesting it may slow radiological progression of joint damage, thereby preserving physical function and quality of life for RA patients [2].
This compound is a prodrug composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. This unique chemical structure remains intact throughout the upper gastrointestinal tract until it reaches the colon, where bacterial azoreductases cleave the azo bond, liberating the active metabolites [1]. The precise mechanism of action in rheumatoid arthritis remains partially elucidated, though research suggests that both the parent compound and its metabolites contribute to its anti-inflammatory effects through multiple immunomodulatory pathways.
The complex mechanism of this compound involves several interconnected pathways that collectively suppress inflammatory processes in rheumatoid arthritis:
Figure 1: this compound Metabolic Activation and Immunomodulatory Pathways
NF-κB Pathway Inhibition: this compound suppresses the transcription factor nuclear factor kappa-B (NF-κB), thereby inhibiting the expression of multiple pro-inflammatory genes including TNF-α [1]. This represents a fundamental mechanism for its broad anti-inflammatory effects.
Immunoglobulin Suppression: Both this compound and its metabolites demonstrate inhibition of B-cell function without significant effects on T-cells, leading to reduced production of IgM and IgG [1]. This effect contributes to the modulation of autoimmune activity in rheumatoid arthritis.
Adenosine-Mediated Anti-inflammation: this compound induces the conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase, leveraging adenosine's potent anti-inflammatory properties through a pathway independent of prostaglandin synthesis or direct NF-κB inhibition [1].
Osteoclastogenesis Inhibition: The drug inhibits osteoclast formation by suppressing RANKL expression while stimulating osteoprotegerin, a natural RANKL inhibitor [1]. This mechanism likely contributes to the protective effect against joint erosion observed in RA patients treated with this compound.
This compound exhibits complex pharmacokinetics characterized by limited absorption of the parent compound and extensive metabolism by colonic bacteria. Following oral administration, less than 15% of this compound is absorbed as the intact parent drug, with peak serum concentrations occurring within 3-12 hours [1]. The majority of the dose reaches the colon, where bacterial azoreductases cleave the azo bond, releasing sulfapyridine and 5-aminosalicylic acid (5-ASA) as the primary metabolites.
The pharmacokinetic profile differs significantly between patient populations, particularly when comparing rheumatoid arthritis and inflammatory bowel disease patients. A comparative pharmacokinetic study revealed that RA patients achieve significantly higher plasma sulfapyridine concentrations (median 14.0 μg/mL) compared to IBD patients (median 7.4 μg/mL) [3]. This discrepancy may result from differences in colonic bacterial metabolism or disease-related variations in drug disposition, potentially contributing to the higher incidence of side effects observed in RA patients.
Table 1: Comparative Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | Sulfapyridine | 5-ASA |
|---|---|---|---|
| Absorption | <15% as parent drug | ~60% bioavailability | 10-30% bioavailability |
| Time to Peak | 3-12 hours | ~10 hours | ~10 hours |
| Protein Binding | >99% to albumin | ~70% to albumin | ~90% for acetylated metabolite |
| Volume of Distribution | 7.5 ± 1.6 L | Not specified | Not specified |
| Primary Elimination | Hepatic metabolism (15%) | Renal excretion | Fecal excretion |
| Plasma Half-life | 7.6 ± 3.4 hours | Not specified | Not specified |
This compound undergoes complex biotransformation through both hepatic and bacterial pathways. The parent drug is primarily metabolized by intestinal bacteria to sulfapyridine and 5-ASA, while approximately 15% of the dose is absorbed and undergoes hepatic metabolism [1]. Sulfapyridine is subsequently metabolized via acetylation, with the rate influenced by genetic polymorphisms in N-acetyltransferase activity, contributing to interindividual variability in drug exposure and potential toxicity.
The metabolic pathway involves multiple organs and systems:
Figure 2: this compound Pharmacokinetic Pathways
This compound requires gradual dose escalation to improve tolerability and minimize early adverse effects, particularly gastrointestinal disturbances. The recommended dosing strategy involves a structured titration schedule over four weeks to reach the therapeutic maintenance dose. This approach allows patients to develop tolerance to the medication while maintaining treatment adherence.
Table 2: Standard this compound Titration Protocol for Rheumatoid Arthritis
| Treatment Week | Morning Dose | Evening Dose | Total Daily Dose |
|---|---|---|---|
| Week 1 | - | 500 mg | 500 mg |
| Week 2 | 500 mg | 500 mg | 1000 mg |
| Week 3 | 500 mg | 1000 mg | 1500 mg |
| Week 4 onwards | 1000 mg | 1000 mg | 2000 mg |
For patients who demonstrate inadequate clinical response after 12 weeks of the standard 2 g/day dose, consideration may be given to increasing the dose to 3 g/day, with careful monitoring for dose-dependent adverse effects [4]. Clinical response is typically evaluated after 4 weeks of treatment, with maximal benefits often requiring up to 12 weeks of continuous therapy [4]. During this period, concomitant analgesics and/or NSAIDs are recommended to control symptoms until the full therapeutic effect of this compound is established.
Administration with Food: this compound should be administered with food and a full glass of water to minimize gastrointestinal irritation and improve medication tolerance [5]. Dividing the total daily dose into two administrations helps maintain stable drug concentrations.
Formulation Options: Both uncoated and enteric-coated tablets are available, with the enteric-coated formulation specifically designed to reduce gastric upset [5]. Enteric-coated tablets must be swallowed whole and should not be crushed or chewed to preserve the protective coating.
Dose Adjustment Considerations: For patients experiencing gastrointestinal intolerance during initial therapy, the dose should be reduced by 50% and then gradually increased over several days [4]. If intolerance persists, temporary discontinuation for 5-7 days followed by reinitiation at a lower dose may be necessary.
Hydration Management: Patients should maintain adequate fluid intake to prevent crystalluria and stone formation, as this compound and its metabolites are primarily eliminated through renal excretion [4].
Comprehensive monitoring is essential during this compound therapy to detect potential adverse effects early and ensure treatment safety. The monitoring protocol should include baseline assessments before initiating treatment and regular follow-up evaluations according to an established schedule.
Table 3: this compound Monitoring Protocol in Rheumatoid Arthritis
| Monitoring Parameter | Baseline | First 3 Months | Second 3 Months | Thereafter |
|---|---|---|---|---|
| Complete Blood Count with Differential | Required | Every 2 weeks | Monthly | Every 3 months |
| Liver Function Tests | Required | Every 2 weeks | Monthly | Every 3 months |
| Renal Function and Urinalysis | Required | Monthly | Periodically | As clinically indicated |
| Clinical Symptom Assessment | Required | Each visit | Each visit | Each visit |
| Disease Activity Measures | Required | Every 1-3 months | Every 3-6 months | Every 6-12 months |
Routine monitoring should include evaluation for emerging adverse effects such as headache, nausea, abdominal discomfort, and skin reactions, which typically occur early in treatment and often improve with continued therapy [5]. Patients should be specifically advised about potential orange-yellow discoloration of urine and skin, which is harmless and resolves after discontinuation [5].
Hematological Toxicity: this compound may cause agranulocytosis, leukopenia, or other blood dyscrasias [6]. Complete blood count monitoring is crucial, and significant abnormalities may require dose reduction or discontinuation. The drug should be stopped immediately if signs of serious hematological toxicity appear.
Hepatic Injury: Abnormal liver function tests occur in a subset of patients, necessitating regular monitoring [5]. The risk of hepatotoxicity increases when this compound is co-administered with isoniazid for tuberculosis treatment [5].
Hypersensitivity Reactions: Serious cutaneous reactions including Stevens-Johnson syndrome have been reported with this compound use [6]. Patients developing rash, fever, or mucous membrane lesions should discontinue the medication immediately and receive appropriate medical evaluation.
Pulmonary Complications: Although rare, this compound may cause eosinophilic pneumonia and other pulmonary reactions [6]. Patients presenting with new respiratory symptoms should be evaluated promptly, with discontinuation considered if drug-induced lung injury is suspected.
This compound demonstrates a generally favorable safety profile, with most adverse effects being mild and reversible. Analysis of the FDA Adverse Event Reporting System (FAERS) database identified adverse events across 24 organ systems, with the most frequently affected being general disorders and administration site conditions (4,262 reports), gastrointestinal disorders (2,387 reports), and skin and subcutaneous tissue disorders (2,182 reports) [6]. While most adverse reactions align with known labeling information, recent pharmacovigilance studies have identified novel potential signals including acute febrile neutrophilic dermatosis, aseptic meningitis, glomerulonephritis, and hepatosplenic T-cell lymphoma [6].
The management of this compound toxicity requires a structured approach based on severity and organ system involvement. For minor adverse effects such as headache, nausea, or abdominal discomfort, temporary dose reduction followed by gradual re-escalation often improves tolerance without requiring permanent discontinuation [4]. For serious reactions, immediate discontinuation is warranted, with close monitoring until resolution of symptoms. The dose-dependent nature of many this compound adverse effects supports the use of the lowest effective dose for maintenance therapy.
Reproductive Considerations: this compound is considered compatible with pregnancy and may be continued in women who are or may become pregnant [7] [2]. For male patients, this compound may cause reversible reduction in sperm count and motility, which should be considered if conception difficulties arise [7].
Renal and Hepatic Impairment: A critical assessment is recommended prior to initiating this compound in patients with renal or hepatic dysfunction, though specific dose adjustment guidelines are not well-established [4]. These patients require enhanced monitoring for drug accumulation and toxicity.
Geriatric Patients: Elderly patients may require slower dose titration and more frequent monitoring due to age-related declines in renal and hepatic function, potentially leading to increased drug exposure and susceptibility to adverse effects.
Pediatric Population: For children aged 6 years or older with polyarticular juvenile idiopathic arthritis, the recommended dose is 30-50 mg/kg/day in two divided doses, with a maximum of 2 g/day [4]. Initiation at ¼ to ⅓ of the planned maintenance dose with weekly escalation is recommended to improve tolerance.
This compound exhibits several clinically significant drug interactions that require consideration in treatment planning. The drug may interfere with the absorption or metabolism of warfarin, cyclosporine, and digoxin, necessitating dose adjustments and enhanced monitoring when these medications are co-administered [5]. Additionally, this compound may increase the risk of hepatic injury when combined with isoniazid and may enhance the hypoglycemic effects of certain antidiabetic medications such as glimepiride, glyburide, and glipizide [5].
In combination therapy protocols, this compound is frequently paired with other DMARDs, particularly methotrexate, as part of intensive treatment strategies for patients with inadequate response to single-agent therapy [2]. These combinations have demonstrated superior efficacy to monotherapy, though they require careful monitoring for additive toxicities. The triple therapy regimen of this compound, methotrexate, and hydroxychloroquine has shown particular effectiveness in clinical trials, providing an important biological DMARD-sparing option in rheumatoid arthritis management.
This compound remains a foundational therapeutic agent in the management of rheumatoid arthritis, offering a favorable balance of efficacy, safety, and cost-effectiveness. The structured dosing protocol with gradual titration, combined with comprehensive monitoring, maximizes therapeutic benefits while minimizing adverse effects. Its well-established safety profile in special populations, particularly during pregnancy, and its versatility as both monotherapy and in combination regimens ensure its continued relevance in modern rheumatology practice. Ongoing pharmacovigilance continues to refine our understanding of this compound's risk-benefit profile, supporting its position as a key component in the rheumatoid arthritis treatment algorithm.
Ulcerative colitis is a chronic inflammatory bowel disease primarily affecting the colonic mucosa. Sulfasalazine (SZ), one of the earliest disease-modifying therapies for UC, has been a mainstay of treatment for decades. It is a prodrug composed of sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond [1] [2]. While newer 5-ASA formulations have been developed, this compound continues to play a significant role due to its established efficacy and cost-effectiveness, particularly in healthcare settings with limited resources [3] [4]. Its therapeutic action is primarily localized to the colon, where gut bacteria cleave the azo bond, releasing the active anti-inflammatory component, 5-ASA [1]. Understanding its precise mechanisms, efficacy profile, and safety considerations is crucial for researchers and drug development professionals aiming to optimize UC therapeutics or develop novel compounds based on its structure.
A large meta-analysis comparing this compound with other 5-ASAs (mesalamine, olsalazine, and balsalazide) found no statistically significant difference in the efficacy for inducing improvement or maintaining remission in UC between this compound and mesalamine or olsalazine [3]. The analysis, which included 20 randomized controlled trials, concluded that SZ is equally effective as these agents. However, a more recent real-world study in a pediatric population suggested that while both SZ and 5-ASA are effective as first-line treatments, disease severity at diagnosis is a strong predictor of the need for treatment escalation [5]. Furthermore, a double-blind study found olsalazine to have a comparable therapeutic effect to SZ for maintaining remission, with the authors noting that the sulpha-free formulation of olsalazine might be preferred by some clinicians [6].
Table 1: Comparative Efficacy of this compound and Other 5-ASAs in Ulcerative Colitis (Meta-Analysis Data) [3]
| Comparison | Outcome | Relative Risk (RR) (95% CI) | P-value |
|---|---|---|---|
| SZ vs. Mesalamine | Overall Improvement | 1.04 (0.89 - 1.21) | 0.63 |
| Relapse Rate | 0.98 (0.78 - 1.23) | 0.85 | |
| SZ vs. Olsalazine | Overall Improvement | 1.14 (0.91 - 1.43) | 0.25 |
| Relapse Rate | 0.93 (0.77 - 1.12) | 0.42 | |
| SZ vs. Balsalazide | Overall Improvement | 1.30 (0.93 - 1.81) | 0.12 |
Table 2: Common Adverse Events and Tolerability Profile of this compound [3] [7]
| Category | Common Adverse Effects | Serious Adverse Effects |
|---|---|---|
| General & Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, loss of appetite [7] | - |
| Dermatological | Skin rash, photosensitivity, pruritus [7] | Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Acute Generalized Exanthematous Pustulosis [2] |
| Hematological | - | Agranulocytosis, hemolytic anemia, aplastic anemia, blood dyscrasias [2] [7] |
| Hepatic & Renal | - | Hepatitis, liver failure, nephritis, kidney stones, crystalluria [2] [7] |
| Pulmonary | - | Eosinophilic pneumonia, interstitial pneumonitis [2] |
| Other | Reversible oligospermia [4] [7] | Aseptic meningitis, hepatosplenic T-cell lymphoma (rare), DRESS syndrome [2] |
The exact mechanism of this compound's anti-inflammatory effect in UC is multifactorial and not fully elucidated. As a prodrug, SZ itself is minimally absorbed in the small intestine. Upon reaching the colon, the azo bond is cleaved by azoreductases from resident colonic bacteria, releasing sulfapyridine and the therapeutically active component, 5-aminosalicylic acid (5-ASA) [1] [2]. The released 5-ASA acts topically on the colonic mucosa to exert its anti-inflammatory effects through several proposed mechanisms [1] [8] [4]:
The following diagram illustrates the metabolic activation and primary mechanisms of action of this compound in the colon:
A large-scale pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provides a comprehensive overview of the real-world safety profile of this compound [2]. The study identified 7,156 reports where SZ was the primary suspect drug, spanning 24 organ systems.
This protocol is designed to evaluate the effect of SZ and its metabolites on the NF-κB signaling pathway in cultured cells [1].
This protocol outlines the use of this compound in a chemically-induced rodent model of colitis to assess its efficacy in inducing and maintaining remission [8].
This compound maintains its status as a highly relevant and effective therapeutic agent for the management of mild to moderate ulcerative colitis. Evidence confirms its non-inferior efficacy compared to other 5-ASA drugs for both induction of improvement and maintenance of remission [3]. Its unique prodrug design ensures targeted delivery of the active moiety, 5-ASA, to the colonic mucosa, where it exerts multiple anti-inflammatory effects, including scavenging reactive oxygen species and inhibiting the NF-κB pathway [1] [8]. While its side effect profile, largely attributed to the sulfapyridine component, necessitates careful patient monitoring and sometimes leads to treatment switching, its overall safety is well-characterized [2] [4]. The significant cost advantage of this compound solidifies its position as a first-line therapy in many treatment algorithms, underscoring its continued value in the global therapeutic arsenal against ulcerative colitis [3].
Neuropathic pain represents a significant challenge in clinical management due to its complex pathophysiology and limited treatment options. It arises from pathological imbalances in pain transmission pathways, particularly at the dorsal spinal cord level, where persistent neuroinflammation and disrupted glutamate signaling lead to central sensitization. This state of heightened excitability in pain pathways is characterized by enhanced synaptic efficacy and altered neuronal membrane excitability, ultimately resulting in persistent pain states that are often refractory to conventional analgesics. The cystine/glutamate exchanger (system xc⁻) has recently emerged as a key modulator in this process, primarily expressed in glial cells and serving as a major source of extracellular glutamate in several central nervous system structures. System xc⁻ mediates the 1:1 exchange of cystine for glutamate, thereby both supporting cellular antioxidant capacity through glutathione synthesis and indirectly reinforcing excitatory glutamate signaling, positioning it at the intersection of oxidative stress and neuronal excitation in pain pathways. [1]
Sulfasalazine, a well-established disease-modifying antirheumatic drug (DMARD) used for autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease, has recently demonstrated promise as a potential therapeutic for neuropathic pain through its inhibition of system xc⁻. Although its exact mechanism in pain modulation is not fully elucidated, research indicates that this compound and its metabolites exhibit multiple immunomodulatory effects, including inhibition of the transcription factor nuclear factor kappa-B (NF-κB), suppression of TNF-α expression through induction of macrophage apoptosis, and inhibition of B-cell function with consequent reduction in IgM and IgG production. These mechanisms collectively contribute to reducing the neuroinflammatory component that sustains neuropathic pain states. Recent preclinical evidence confirms that this compound administration attenuates pain sensitization in rodent models of neuropathic pain, accompanied by reduced glial activation and a shift in microglial polarization toward an anti-inflammatory phenotype, suggesting its potential as a novel therapeutic approach for this challenging condition. [1] [2] [3]
This compound is a prodrug consisting of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. This unique structure requires bacterial azoreductases in the colon to cleave the bond and release the active metabolites. The parent drug is minimally absorbed in the small intestine (<15%), with the majority reaching the colon where metabolism occurs. Sulfapyridine is relatively well-absorbed (approximately 60% bioavailability) and is responsible for many systemic effects, while 5-ASA acts locally in the intestinal mucosa with limited absorption (10-30% bioavailability). The drug exhibits high protein binding (>99.3% for this compound, 70% for sulfapyridine), with a volume of distribution of approximately 7.5±1.6 L. This compound undergoes hepatic metabolism in addition to bacterial metabolism, with elimination primarily through renal excretion of metabolites and fecal excretion of unchanged 5-ASA. The plasma half-life for this compound is 7.6±3.4 hours, while sulfapyridine shows differential half-lives based on acetylation phenotype (10.4 hours in fast acetylators vs. 14.8 hours in slow acetylators). [2] [3]
Table 1: Pharmacological Properties of this compound Relevant to Rodent Studies
| Parameter | Value | Notes |
|---|---|---|
| Molecular Weight | 398.393 g/mol | Small molecule |
| Chemical Formula | C₁₈H₁₄N₄O₅S | - |
| Mechanism of Action | System xc⁻ inhibition | Reduces extracellular glutamate; modulates neuroinflammation |
| NF-κB Inhibition | Confirmed | Suppresses pro-inflammatory gene transcription |
| TNF-α Suppression | Confirmed | Induces caspase-8-mediated macrophage apoptosis |
| Recommended Rodent Dose | 200 mg/kg/day (i.p.) | Effective in neuropathic pain models |
| Treatment Initiation | 2 days pre-surgery | Continued post-surgery until endpoint |
| Vehicle Preparation | DMSO stock diluted in saline | Adjust pH with NaOH |
The analgesic effects of this compound in neuropathic pain models operate through multiple complementary mechanisms. As a potent inhibitor of system xc⁻, this compound reduces the excessive extracellular glutamate release that drives central sensitization in pain pathways. This transporter normally exchanges intracellular glutamate for extracellular cystine, with the cystine supporting glutathione production for antioxidant defense. However, under neuropathic conditions, upregulated system xc⁻ activity contributes to elevated extracellular glutamate levels, enhancing neuronal excitation and perpetuating pain signaling. This compound-mediated inhibition of this system normalizes glutamate levels, thereby reducing excitatory tone in pain pathways. Additionally, this compound inhibits key inflammatory mediators including NF-κB, a master regulator of pro-inflammatory gene expression, and induces apoptosis in activated macrophages and microglia through caspase-8 activation. The drug also modulates adaptive immune responses by inhibiting B-cell function and antibody production, further limiting neuroinflammatory processes that maintain neuropathic pain states. [1] [2] [3]
The partial sciatic nerve ligation (PSNL) model represents a well-validated approach for studying neuropathic pain mechanisms and screening potential therapeutics. In this surgical model, one-third to one-half of the sciatic nerve is unilaterally ligated just above its trifurcation, creating a focal peripheral nerve injury that reliably produces sustained mechanical and thermal hypersensitivity. The model recapitulates key clinical features of neuropathic pain, including allodynia (pain response to normally non-painful stimuli) and hyperalgesia (heightened response to painful stimuli), which emerge within days post-surgery and persist for several weeks. Alternatively, the Complete Freund's Adjuvant (CFA) model induces inflammatory pain through intra-articular knee injection, producing distinct but complementary pain pathophysiology. Recent neuroimaging studies using resting-state functional MRI have revealed that both models produce similar alterations in central nervous system network connectivity, including changes in default mode network activity and reduced betweenness centrality hub disruption indices, despite their different initial pathologies. This suggests convergent central adaptation mechanisms in chronic pain states that can be targeted therapeutically. [1] [4]
Table 2: Comparison of Rodent Neuropathic Pain Models for this compound Testing
| Parameter | Partial Sciatic Nerve Ligation (PSNL) | CFA-Induced Inflammatory Pain |
|---|---|---|
| Pain Type | Neuropathic | Inflammatory |
| Induction Method | Unilateral ligation of 1/3-1/2 sciatic nerve | Intra-articular knee injection |
| Key Features | Direct nerve injury; central sensitization | Peripheral inflammation; joint pathology |
| Onset of Hypersensitivity | 1-3 days post-surgery | Within 24 hours |
| Duration | Several weeks | 1-3 weeks |
| Behavioral Endpoints | Mechanical allodynia, thermal hyperalgesia | Weight-bearing asymmetry, thermal hyperalgesia |
| CNS Network Changes | Altered DMN activity; reduced HDI | Altered DMN activity; reduced HDI |
| Advantages | Robust, reproducible neuropathic phenotype | Minimal surgical intervention |
Animal Preparation: Utilize adult female mice (10-12 weeks old, approximately 20-25g) to reduce variability due to sex-dependent pain responses. House animals under standard laboratory conditions with ad libitum access to food and water, maintaining a 12-hour light-dark cycle. Randomly assign animals to surgical groups to minimize litter effects. Anesthetize mice using sevoflurane (4% for induction, 3% for maintenance with oxygen carrier). Confirm surgical anesthesia by absence of pedal reflex before proceeding. [1]
Surgical Procedure: Position the anesthetized mouse in lateral recumbency with the left hindlimb uppermost. Make a small skin incision (approximately 0.5cm) at the mid-thigh level, followed by blunt dissection through the underlying muscle fascia to expose the sciatic nerve at the level of the trifurcation. Using an 8-0 silk suture, carefully ligate one-third to one-half of the nerve diameter, ensuring the suture is tight enough to constrict but not completely transect the nerve. Avoid excessive tension that would cause complete nerve transection. For sham controls, perform identical surgical exposure without nerve ligation. Close muscle and skin layers separately using 6-0 sutures. Allow animals to recover on a warm pad until ambulatory before returning to home cages. [1]
Post-operative Care: Administer peri-operative analgesia (e.g., buprenorphine, 0.05-0.1 mg/kg) for the first 24-48 hours post-surgery to manage surgical pain without interfering with the development of neuropathic hypersensitivity. Monitor animals daily for signs of distress, autotomy, or infection. Allow 3-7 days for development of stable neuropathic pain phenotype before initiating behavioral testing or therapeutic interventions. [1]
The von Frey filament test represents the gold standard for quantifying mechanical allodynia in rodent neuropathic pain models. This test measures the mechanical paw withdrawal threshold (PWT) in response to calibrated filaments applied to the plantar surface of the hind paw, providing a precise, quantitative assessment of mechanical sensitivity.
Apparatus Setup: Utilize a complete set of calibrated von Frey filaments (e.g., 0.04, 0.07, 0.16, 0.4, 0.6, 1, 1.4, 2, 4, and 6g; Stoelting Co., Wood Dale, IL). Place mice in transparent chambers on an elevated mesh floor that allows full access to the plantar paw surfaces. Allow a 20-minute acclimatization period prior to testing to minimize stress-related behavioral artifacts. Ensure testing occurs in a quiet, dedicated behavioral testing room with consistent lighting conditions. [1]
Testing Procedure: Begin filament application with the 0.4g filament, applied perpendicularly to the plantar surface of each hind paw until slight bending occurs. Hold for 2-3 seconds with gentle pressure. A positive response is defined as sharp paw withdrawal, often accompanied by licking or shaking of the stimulated paw. Employ the "up-and-down" method: if a negative response occurs, apply the next higher filament; if positive, apply the next lower filament. Continue this pattern until a sequence of nine filament applications is completed after the first response change. Calculate the 50% PWT using the Dixon formula, which provides a robust, quantitative measure of mechanical sensitivity. Test both ipsilateral (injured) and contralateral (control) paws in separate trials with at least 3-minute intervals between stimulations. [1]
Data Analysis & Interpretation: Express data as mean 50% PWT ± SEM for each experimental group. Compare baseline values (pre-surgery) with post-surgical time points (e.g., days 3, 7, 14, 21) to track temporal development of mechanical allodynia. Calculate cumulative changes in PWT as area under the curve (AUC) for statistical comparison across treatment groups. A significant reduction in PWT on the ipsilateral side compared to both baseline and contralateral values indicates successful induction of mechanical allodynia. This compound treatment should produce a significant increase in PWT compared to vehicle-treated neuropathic controls, reflecting attenuation of mechanical hypersensitivity. [1]
The Hargreaves test specifically measures thermal hyperalgesia, another hallmark of neuropathic pain states characterized by heightened sensitivity to noxious thermal stimuli.
Apparatus Setup: Use a commercially available Hargreaves paw thermal stimulator (University of California, San Diego, CA). Place mice in individual transparent, bottom-free plastic chambers positioned on the glass enclosure of the thermal stimulator. Allow 20 minutes for acclimatization before testing to ensure stable behavioral baselines. Ensure the heat source is properly calibrated and positioned directly beneath the plantar surface of the hind paw. Set a cutoff latency of 20 seconds to prevent tissue damage. [1]
Testing Procedure: Position the movable radiant heat source underneath the plantar surface of each hind paw and activate the beam. Automatically record the time taken for the animal to withdraw its paw from the heat source (paw withdrawal latency, PWL). Perform three trials per paw with 3-minute inter-stimulation intervals to prevent sensitization or habituation. Randomize the order of paw testing (ipsilateral vs. contralateral) to minimize order effects. Conduct testing at consistent times of day to control for diurnal variation in pain sensitivity. [1]
Data Analysis & Interpretation: Calculate mean PWL for each paw from the three trials. Express data as mean PWL ± SEM. Compare ipsilateral and contralateral PWLs across experimental groups. A significant reduction in PWL on the ipsilateral side indicates thermal hyperalgesia. Analyze cumulative changes using AUC calculations across multiple time points. Effective this compound treatment should significantly increase PWL compared to vehicle-treated controls, indicating reduction of thermal hyperalgesia. Include appropriate controls (naive, sham-operated, and vehicle-treated neuropathic animals) to control for non-specific effects. [1]
The following diagram illustrates the comprehensive workflow for evaluating this compound in rodent neuropathic pain models, integrating surgical procedures, drug administration, behavioral testing, and molecular analyses:
Drug Formulation: Prepare this compound (Sigma-Aldrich, St. Louis, MO) as a fresh solution daily. First create an 80 mg/mL stock solution by dissolving this compound powder in DMSO. Then dilute this stock in saline to reach the final working concentration of 200 mg/kg. Adjust the pH to physiological range (approximately 7.4) using a small volume of 0.1 M NaOH. For vehicle controls, prepare solution using the same DMSO concentration in saline without this compound. Filter-sterilize the final solution through a 0.22μm filter for intraperitoneal injection. [1]
Administration Protocol: Administer this compound (200 mg/kg) or vehicle intraperitoneally once daily. Initiate treatment 2 days prior to PSNL surgery to establish therapeutic levels before nerve injury, then continue throughout the experimental period until sacrifice. This pre-treatment approach has demonstrated efficacy in attenuating the development of neuropathic hypersensitivity. Administer injections at approximately the same time each day to maintain consistent drug levels. Monitor injection sites regularly for signs of irritation or infection. Weigh animals daily and adjust injection volumes accordingly (typically 5-10 mL/kg based on the 200 mg/kg dose). [1]
Behavioral data from von Frey and Hargreaves testing should undergo comprehensive statistical analysis to evaluate treatment effects. Calculate the 50% paw withdrawal threshold for mechanical sensitivity using the Dixon formula after completing the up-down method with von Frey filaments. For thermal testing, compute mean paw withdrawal latency from three trials per paw. Normalize data to baseline measurements (pre-surgery) to account for individual variability. Analyze temporal patterns by calculating area under the curve (AUC) for the entire observation period, which provides a composite measure of pain hypersensitivity over time. This approach captures both the amplitude and duration of treatment effects in a single metric. [1]
For statistical comparisons, employ two-way repeated measures ANOVA with factors of treatment (this compound vs. vehicle) and time (baseline, day 3, 7, 14, 21), followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni correction) for specific group comparisons at individual time points. Include sham-operated and naive control groups to establish normative values and control for non-specific effects of surgery and handling. For studies comparing different genotypes (e.g., xCT knockout mice), include separate control groups for each genotype to account for potential baseline differences. Statistical significance is typically set at p<0.05. Data should be presented as mean ± SEM, with n=8-12 animals per group to ensure adequate statistical power. [1]
Correlate behavioral findings with molecular analyses to establish mechanism of action. System xc− upregulation in the dorsal spinal cord following nerve injury represents a key pathological change, assessed through xCT mRNA and protein measurements. This compound treatment should normalize these elevated levels. Evaluate glial activation through immunohistochemistry and mRNA analysis of markers like GFAP for astrocytes and Iba1 for microglia. Effective this compound treatment demonstrates reduced glial activation compared to vehicle-treated neuropathic controls. Additionally, assess shifts in microglial polarization by measuring ratios of M1 (pro-inflammatory) to M2 (anti-inflammatory) markers, where this compound should promote a shift toward the neuroprotective M2 phenotype. These molecular correlates strengthen the association between system xc− inhibition and the observed behavioral improvements. [1]
Implement rigorous monitoring protocols throughout the study to ensure animal welfare and data quality. Conduct daily health checks for all animals, with particular attention to surgical sites for signs of infection, dehiscence, or excessive autotomy (self-mutilation of the affected limb), which may require early euthanasia. Monitor weight daily for the first post-operative week, then at least three times weekly thereafter, as weight loss can indicate excessive pain or distress. Provide supplemental nutrition (e.g., diet gel) and fluid administration if animals show >20% weight loss. Implement humane endpoints including >25% weight loss, inability to access food or water, severe autotomy (>50% of digits), or signs of systemic illness. All procedures must receive approval from the institutional animal care and use committee (IACUC) and comply with relevant guidelines (e.g., European Commission recommendations, ARRIVE guidelines). [1]
While this compound is generally well-tolerated in rodents at the recommended dose of 200 mg/kg/day, remain vigilant for potential adverse effects. Monitor for gastrointestinal disturbances including reduced food intake, weight loss, or diarrhea, which are the most common side effects. Conduct periodic assessment of hematological parameters if feasible, as this compound can rarely cause blood dyscrasias in susceptible individuals. Be aware that this compound may impart an orange-yellow discoloration to skin and urine, which is benign but should not be misinterpreted as pathological jaundice. Ensure proper sterile technique during injection to prevent injection site reactions or infections. Consider periodic rotation of injection sites for long-term studies. If adverse effects are observed, temporary dose reduction or splitting the daily dose (100 mg/kg twice daily) may improve tolerability while maintaining efficacy. [5] [6]
The comprehensive protocols outlined herein provide researchers with validated methodologies for investigating the therapeutic potential of this compound in rodent neuropathic pain models. The integration of behavioral testing with molecular analyses enables robust evaluation of both functional outcomes and underlying mechanisms. This compound's inhibition of system xc− represents a promising therapeutic approach that targets both excitatory neurotransmission and neuroinflammatory pathways simultaneously—two key drivers of neuropathic pain pathogenesis. The documented efficacy in attenuating pain hypersensitivity, reducing glial activation, and promoting anti-inflammatory microglial polarization supports further investigation of system xc− inhibition as a novel analgesic strategy. These application notes provide the necessary methodological foundation for preclinical studies evaluating this compound and related compounds for neuropathic pain management, potentially facilitating the development of more targeted and effective treatments for this challenging condition.
System xc− (Sxc−), a cystine-glutamate antiporter, has emerged as a promising therapeutic target for glioblastoma multiforme (GBM), the most common and aggressive primary malignant brain tumor in adults. This transporter consists of two subunits: a light chain xCT (SLC7A11) that determines substrate specificity and a heavy chain 4F2hc (SLC3A2) that facilitates membrane localization [1]. System xc− mediates the electroneutral exchange of extracellular cystine for intracellular glutamate at a 1:1 ratio, creating a critical biochemical link between antioxidant capacity and excitatory signaling [2]. The imported cystine serves as the rate-limiting precursor for glutathione (GSH) synthesis, the primary cellular antioxidant, while simultaneously released glutamate can activate neuronal glutamate receptors in the tumor microenvironment [2] [3].
Malignant glioma cells upregulate xCT expression to maintain high intracellular glutathione levels, conferring protection against oxidative stress and therapeutic insults [2]. This adaptation creates a metabolic vulnerability that can be therapeutically exploited. Additionally, glutamate released via system xc− promotes peritumoral neuronal excitotoxicity, creating space for tumor expansion and potentially contributing to seizure activity commonly observed in glioma patients [4] [3]. The dual pathophysiological role of system xc− in both redox balance and glutamate signaling establishes it as a rational target for glioma therapy.
Sulfasalazine (SAS), an FDA-approved anti-inflammatory drug used for decades in rheumatoid arthritis and inflammatory bowel disease, has been repurposed as a system xc− inhibitor in preclinical glioma models [4] [5]. SAS competitively inhibits cystine uptake through system xc−, thereby depleting intracellular glutathione and increasing susceptibility to oxidative stress-induced cell death [2]. Beyond system xc− inhibition, SAS exhibits additional effects including NF-κB pathway inhibition, which may contribute to its anti-tumor activity, though this pleiotropy also complicates the interpretation of its specific mechanism of action [5].
Table 1: In Vitro Assessment Methods for this compound Anti-Glioma Activity
| Assay Type | Key Readout Parameters | Typical SAS Concentrations | Time Points | Expected Outcomes |
|---|---|---|---|---|
| Viability/Proliferation | IC₅₀ values, growth inhibition | 0.1-2 mM | 24, 48, 72 hours | Dose-dependent reduction in viability |
| Glutamate Release | Extracellular glutamate concentration | 100-500 μM | 2-4 hours | 30-60% reduction in glutamate release |
| Glutathione Quantification | GSH/GSSG ratio, total GSH | 100-500 μM | 6-24 hours | 40-80% decrease in GSH levels |
| ROS Detection | Fluorescence intensity | 100-500 μM | 6-12 hours | 2-4 fold increase in ROS |
| Clonogenic Assay | Colony number and size | 50-200 μM | 10-14 days | Significant reduction in colony formation |
Table 2: Summary of Preclinical and Clinical Findings with this compound in Glioma Models
| Study Type | Model System | SAS Dosage/Concentration | Key Efficacy Findings | Toxicity Observations |
|---|---|---|---|---|
| In vitro | U251 human glioma cells | 100-500 μM | 40-60% reduction in viability; synergistic with TMZ [2] | Not applicable |
| In vitro | Patient-derived GBM cells | 100-500 μM | Moderate cytotoxicity; cell line-dependent effects [7] | Not applicable |
| In vivo (preclinical) | Orthotopic U251 mice | 160-320 mg/kg i.p. daily | Decreased tumor growth; prolonged survival [2] | Weight loss at higher doses [4] |
| In vivo (preclinical) | F98 rat glioma | 200 mg/kg i.p. daily | Reduced glutamate release; delayed progression [8] | Minimal systemic toxicity |
| Clinical trial | Phase 1/2 (N=10) | 1.5-6 g oral daily | No objective responses; median PFS: 32 days [5] | Grade 4 toxicity in 40%; 2 treatment-related deaths [5] |
| Clinical study | MRS monitoring (NCT01577966) | Not specified | Reduced tumor glutamate by MRS [6] | Results not yet available |
Chemical hybridization of this compound with other bioactive compounds represents an innovative strategy to enhance anti-glioma efficacy while reducing systemic toxicity. A novel This compound-dihydroartemisinin (DHA) hybrid (AC254) has demonstrated superior activity compared to either parent compound alone or in physical combination [8]. The synthesis protocol involves:
In vitro evaluation of AC254 demonstrated significantly enhanced cytotoxicity against rodent and human glioma cells compared to this compound alone, with additional effects on cell cycle arrest and migration inhibition [8]. This hybrid approach exemplifies the potential of medicinal chemistry optimization to overcome limitations of original system xc− inhibitors.
Recent research has elucidated the connection between system xc− inhibition and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation [3]. This compound promotes ferroptosis by depleting glutathione, which is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that reduces lipid hydroperoxides. Combination approaches leveraging this mechanism include:
The experimental workflow for assessing ferroptosis includes:
The transition from promising preclinical results to clinical application has faced significant challenges. A phase 1/2 prospective randomized study (ISRCTN45828668) investigating this compound for recurrent high-grade gliomas was terminated early after an interim analysis of 10 patients revealed limited efficacy and substantial toxicity [5] [9]. Key findings included:
These results highlight the complex challenges of translating system xc− inhibition therapy to the clinical setting, particularly in heavily pretreated patients with large tumor burdens and poor performance status (median KPS = 50) [5].
System xc− remains a theoretically compelling target for glioma therapy, but the clinical experience with this compound monotherapy underscores the need for more sophisticated approaches. Future research directions should include:
The molecular basis for targeting system xc− in glioma remains sound, but realizing its therapeutic potential requires moving beyond this compound monotherapy toward more precise and sophisticated therapeutic strategies.
The MTX and SSZ combination is a cornerstone of conventional synthetic DMARD (csDMARD) therapy, supported by decades of clinical evidence and current treatment guidelines.
Table 1: Comparative Efficacy of MTX-SSZ vs. MTX-Leflunomide (LEF) over 12 Months (Retrospective Study, n=100) [2]
| Parameter | MTX + SSZ (n=53) | MTX + LEF (n=47) | P-value |
|---|---|---|---|
| DAS-28 at 3 months | Lower Score | Higher Score | 0.01 |
| Achieved LDA/Remission at 12 months | Comparable Proportion | Comparable Proportion | 0.431 |
| 12-month Retention Rate | Slightly Lower | Slightly Higher | 0.426 |
| Most Common Discontinuation Reason | Non-compliance (9.2%) | Non-compliance (7.1%) | - |
Table 2: Efficacy of Single vs. Combination DMARD Therapy (Prospective Study, n=120) [4]
| Therapy Group | Baseline DAS-28 | 6-Month DAS-28 | Improvement in VAS pain score |
|---|---|---|---|
| Single DMARD (n=60) | High | Significant Improvement | Significant Improvement |
| Combination DMARDs (n=60) | High | Significant Improvement | Slightly Greater Improvement |
For researchers designing clinical studies or clinicians implementing treat-to-target strategies, standardized protocols are essential.
Objective: To monitor the efficacy and safety of MTX-SSZ combination therapy in RA patients.
Initiation and Titration:
The following workflow diagram outlines the clinical decision-making process for initiating and monitoring this combination therapy.
Combination therapy requires vigilant safety monitoring due to potential additive effects.
Table 3: Common Adverse Events with MTX-SSZ vs. MTX-LEF Combination [2]
| Adverse Event | MTX + SSZ (n=53) | MTX + LEF (n=47) |
|---|---|---|
| Overall Discontinuation due to AE | 1.8% | 2.2% |
| Transaminitis (Liver Enzyme ↑) | 5.0% | 8.5% |
| Non-compliance | 9.2% | 7.1% |
| Non-response | 5.4% | 4.3% |
The efficacy of the MTX and SSZ combination is rooted in their complementary and potentially synergistic mechanisms of action.
The diagram below illustrates how these distinct mechanisms converge to suppress the inflammatory process in RA synergistically.
The combination of methotrexate and this compound remains a foundational, cost-effective, and evidence-based strategy for RA management, especially in resource-limited settings where access to biologics is restricted [2]. Its position in treatment algorithms is well-defined, supported by a robust safety and monitoring protocol.
Future research will likely focus on better personalization of this therapy. Investigating genetic polymorphisms (SNPs) that influence MTX metabolism and treatment response can help predict which patients will derive the most benefit from this combination, thereby optimizing outcomes and minimizing risks [9].
Sulfasalazine exerts its radiosensitizing effect primarily by inhibiting the system Xc- (xCT) cystine/glutamate antiporter [1] [2]. This transporter is crucial for the import of cystine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH) [1] [2]. The proposed mechanism is as follows:
It is important to note that while some early hypotheses suggested that SAS might act through the inhibition of the transcription factor NF-κB, subsequent research has demonstrated that in glioma cells, the growth-retarding and radiosensitizing effects are attributable entirely to the inhibition of system xc- and the subsequent compromise of cellular redox status, with no significant contribution from NF-κB signaling [2].
The following tables summarize key quantitative data from foundational and recent studies investigating SAS in glioma therapy.
Table 1: Key Preclinical Findings on this compound in Glioma Models
| Study Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Human GBM biopsies (n=30) & cell lines | SAS in vitro | Uniform xCT expression. SAS significantly reduced cystine uptake and GSH levels, increased ROS. | [1] |
| Glioma cell lines (human & rodent) | SAS & S-4-CPG (xCT inhibitor) | SAS caused dose-dependent growth inhibition by blocking system xc-, leading to chronic GSH depletion. Effect mimicked by S-4-CPG. | [2] |
| Nude rats with human GBM xenografts | SAS + Gamma Knife Radiosurgery (GKRS) | SAS + GKRS synergistically prolonged survival compared to controls or either treatment alone. | [1] |
| Human (U87MG, GBM02) & rat (C6) glioma cells | SAS + Valproic Acid (VPA) | Synergistic interaction (CI<1) in human cells. Significant dose reductions possible for both drugs (DRI >1). | [3] |
Table 2: Clinical Trial Evidence for this compound as a Radiosensitizer
| Trial Phase / Design | Patient Population | Treatment Protocol | Key Outcomes | Reference |
|---|---|---|---|---|
| Phase 1 (2024 report) | Recurrent GBM (n=12) | Oral SAS (1.5-6.0 g/day) for 3 days prior to GKRS. | No dose-limiting toxicity. Significant but variable reduction in intratumoral GSH (MRS). Median FFTP: 12.1 mos (vs 1.6 mos in controls). | [4] |
| Phase 1 (2022 protocol) | Recurrent GBM | Oral SAS (1.5-6.0 g/day) for 3 days prior to single-session SRS. | Primary endpoint: establish recommended dose for Phase II/III. Secondary: GSH levels (MRS), survival, toxicity. | [5] |
| Phase 1-2 (2006 protocol) | Progressive malignant glioma (WHO Gr3/4) | Oral SAS (1.5, 3.0, 4.5, or 6.0 g/day) until progression. | Primary endpoints: safety and tumor response (MacDonald criteria). | [6] |
Here are detailed methodologies for key experiments cited in the application notes.
1. Protocol for In Vitro Radiosensitization Assay
2. Protocol for In Vivo Efficacy Study (Xenograft Model)
3. Protocol for Drug Synergy Analysis (e.g., SAS + VPA)
Chronic Idiopathic Urticaria (CIU), also known as Chronic Spontaneous Urticaria, is characterized by the recurrent appearance of wheals and/or angioedema for a period exceeding six weeks without an identifiable external trigger. First-line treatment typically involves second-generation H1-antihistamines, but a significant proportion of patients remain symptomatic even after dose escalation. Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has emerged as a viable steroid-sparing alternative for patients with antihistamine-refractory disease [1] [2].
The precise mechanism by which this compound exerts its effects in CIU is not fully elucidated but is attributed to its broad immunomodulatory properties. This compound is a prodrug, composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. Upon oral administration, colonic bacteria cleave this bond, releasing the active components [1] [3]. Research suggests its efficacy may involve multiple pathways:
The following diagram illustrates the proposed mechanistic pathways of this compound relevant to CIU:
The evidence for this compound's use in CIU is primarily supported by a retrospective clinical study conducted at the Johns Hopkins Asthma and Allergy Center. The key efficacy outcomes from this study are summarized in the table below [2].
Table 1: Clinical Efficacy Outcomes of this compound in Antihistamine-Refractory CIU (n=31)
| Efficacy Parameter | Result | Timeframe |
|---|---|---|
| Patients with symptom improvement | 83.9% (26/31) | Within first 3 months |
| Patients becoming asymptomatic | 51.6% (16/31) | Within first 6 months |
| Achieved complete relief after tapering off therapy | 35.4% (11/31) | After treatment course |
| Treatment failure | 16.1% (5/31) | (Worsening symptoms) |
This data demonstrates that this compound is a highly effective therapy for a majority of patients with difficult-to-treat CIU, with over half achieving complete symptom control within six months [2]. Notably, a subset of patients sustained remission even after discontinuing the drug, suggesting a potential for disease-modifying effects.
A standardized, cautious dosing strategy is crucial for maximizing tolerability and efficacy. The following protocol is adapted from clinical study methodologies and should be implemented under close medical supervision [2].
A gradual dose escalation is recommended to minimize early gastrointestinal adverse events and allow for patient acclimatization [1] [2].
Table 2: Proposed this compound Dosing Protocol for CIU
| Phase | Duration | Dosing Regimen | Key Considerations |
|---|---|---|---|
| Initiation | Weeks 1-2 | 500 mg orally, twice daily | Administer with food to reduce GI upset. |
| Titration | Week 3 | 1 g orally, twice daily | Increase to full therapeutic dose if tolerated. |
| Maintenance | 3 to 6 months | 1 g twice daily (or max tolerated dose) | Maintain until symptoms are controlled or patient becomes asymptomatic. |
| Tapering & Discontinuation | After 6 months | Gradual dose reduction over 4-8 weeks | Consider if patient is asymptomatic. Monitor for symptom recurrence. |
This compound use is associated with a range of potential adverse effects, necessitating rigorous hematological and biochemical monitoring [3] [2]. The following workflow outlines the essential monitoring steps from baseline through long-term therapy:
Key Monitoring Parameters and Actions:
This compound represents an effective, oral, steroid-sparing option for managing antihistamine-refractory Chronic Idiopathic Urticaria. Clinical evidence shows it can induce significant improvement or complete remission in over 80% of treated patients [2].
The primary evidence is based on a single retrospective study; larger, randomized controlled trials are needed to solidify its place in treatment guidelines. The occurrence of hematological and other serious adverse events in a minority of patients underscores the non-negotiable requirement for strict adherence to the monitoring protocol [3] [2].
Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) with proven efficacy in the management of chronic inflammatory conditions, including inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The unique pharmacokinetic profile of this compound, particularly its enterohepatic circulation, plays a fundamental role in its therapeutic efficacy and metabolic fate. Following oral administration, the majority of this compound reaches the colon intact, where bacterial azoreductases cleave the azo bond linking its two moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA) [1] [2]. This bipartite structure makes this compound a prototypical prodrug, with 5-ASA considered the primary therapeutic component for IBD treatment due to its local anti-inflammatory effects on the colonic mucosa [3].
The enterohepatic circulation represents a critical reabsorption pathway for drugs and their metabolites that are excreted in the bile and then reabsorbed from the intestine. For this compound, this process significantly influences its pharmacokinetic behavior, metabolic clearance, and therapeutic concentrations at target sites. Understanding and investigating this cycle is therefore essential for optimizing dosing regimens, predicting drug interactions, and developing novel formulations with enhanced therapeutic profiles. Current research continues to elucidate the complex mechanisms underlying this compound's enterohepatic processing, with recent studies exploring its immunomodulatory effects and induction of ferroptosis in rheumatoid arthritis [4]. This document provides comprehensive experimental protocols and application notes to guide researchers in studying this compound enterohepatic circulation, with emphasis on methodological rigor, quantitative analysis, and translational relevance.
This compound displays complex pharmacokinetic behavior characterized by limited systemic absorption, extensive colonic metabolism, and enterohepatic recycling. The drug is poorly absorbed from the stomach and small intestine, with approximately 10-30% of the administered dose undergoing absorption before reaching the colon [2]. The majority of this compound (approximately 70-90%) arrives intact in the colon, where it undergoes bacterial azoreduction that liberates sulfapyridine and 5-aminosalicylic acid (5-ASA) [1]. This metabolic cleavage represents the rate-limiting step in this compound clearance and is essential for its therapeutic activity in inflammatory bowel disease [2].
The metabolic fate of this compound's components differs significantly. Sulfapyridine is well-absorbed from the colon (approximately 60% bioavailability) and undergoes extensive hepatic metabolism through hydroxylation and N-acetylation pathways [1] [5]. The N-acetyltransferase (NAT2) genetic polymorphism significantly influences sulfapyridine metabolism, creating distinct pharmacokinetic profiles in fast versus slow acetylators [2]. In contrast, 5-ASA has limited absorption (10-30% bioavailability) and is primarily acetylated in both the liver and intestine to N-acetyl-5-aminosalicylic acid [1]. The majority of 5-ASA remains within the colonic lumen to exert local therapeutic effects before fecal excretion [5].
Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | Sulfapyridine | 5-ASA |
|---|---|---|---|
| Absorption (%) | 10-30% [2] | ~60% [1] | 10-30% [1] |
| Protein Binding (%) | >99% [5] | ~70% [1] | Not specified |
| Volume of Distribution (L) | 7.5 ± 1.6 [5] | Not specified | Not specified |
| Metabolism | Colonic bacterial azoreduction [2] | Hepatic (N-acetylation, hydroxylation) [2] | Hepatic/intestinal N-acetylation [1] |
| Elimination Half-life | 7.6 ± 3.4 hours [5] | 10.4 h (fast acetylators), 14.8 h (slow acetylators) [5] | Not reliably determined [5] |
| Primary Excretion Route | Feces (as metabolites) [2] | Urine [1] | Feces (50%), Urine (25%) [2] |
Table 2: Experimental Findings from Enterohepatic Circulation Studies
| Study Model | Key Findings | Implications |
|---|---|---|
| Human subjects (healthy) | <15% absorption as parent drug; peak serum concentration at 3-12 hours [5] | Substantial colonic delivery required for therapeutic effect |
| Rat model | 91% of 5-ASA absorbed in proximal small intestine; 61% excreted in urine, 6% in bile in 24 hours [3] | Significant enteric absorption with moderate biliary excretion |
| IBD patients | Similar parent drug absorption but decreased sulfapyridine absorption vs. healthy subjects [2] | Disease state influences metabolite pharmacokinetics |
| Rheumatoid arthritis patients | Higher and more sustained sulfapyridine plasma concentrations vs. IBD patients [2] | Inflammatory status affects metabolic handling |
| Pregnancy | This compound and metabolites cross placenta; detected in breast milk [2] | Potential fetal and neonatal exposure considerations |
The enterohepatic circulation of this compound metabolites contributes to their prolonged systemic exposure. After hepatic metabolism, sulfapyridine and its metabolites undergo biliary excretion and can be reabsorbed from the intestinal lumen, creating a recycling effect that extends their elimination half-lives [2]. This recycling process is influenced by several factors, including intestinal transit time, bacterial flora composition, and hepatic function. Understanding these complex pharmacokinetic interactions is essential for designing appropriate experimental approaches to study this compound's enterohepatic disposition.
The therapeutic activity of this compound involves multiple interconnected molecular pathways that contribute to its anti-inflammatory and immunomodulatory effects. While the precise mechanism of action remains incompletely characterized, several key processes have been elucidated. This compound and its metabolites inhibit critical pro-inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) pathway, thereby suppressing the expression of cytokines such as TNF-α, IL-1β, and IL-6 [1]. Additionally, this compound modulates adenosine signaling and inhibits leukocyte accumulation at inflammatory sites through both adenosine-dependent and independent mechanisms [1].
Recent research has revealed that this compound promotes ferroptosis in fibroblast-like synoviocytes (FLSs) from rheumatoid arthritis patients through dual modulation of the PI3K-AKT-ERK1/2 and P53-SLC7A11 pathways [4]. Ferroptosis is an iron-dependent form of programmed cell death characterized by glutathione depletion and lipid peroxidation accumulation. This compound administration leads to decreased expression of glutathione peroxidase 4 (GPX4), ferritin heavy chain 1 (FTH1), and solute carrier family 7 member 11 (SLC7A11) – all key regulators of ferroptotic cell death [4]. This induction of ferroptosis represents a novel mechanism contributing to this compound's therapeutic effects in autoimmune and inflammatory conditions.
The following diagram illustrates the primary metabolic pathway and enterohepatic circulation of this compound:
Figure 1: this compound Metabolic Pathway and Enterohepatic Circulation. The diagram illustrates the absorption, metabolism, and excretion processes of this compound, highlighting the role of bacterial azoreduction in the colon and the enterohepatic recycling of metabolites.
The molecular mechanisms of this compound extend beyond its metabolic activation to include direct effects on immune cell function and inflammatory mediator production. This compound and its metabolites inhibit B-cell function and suppress the production of IgM and IgG [1]. Additionally, they interfere with arachidonic acid metabolism by blocking both cyclooxygenase (COX) and lipoxygenase pathways, reducing the synthesis of prostaglandins and leukotrienes [5]. These multifaceted mechanisms collectively contribute to the drug's therapeutic efficacy across various inflammatory conditions.
The following diagram illustrates this compound's mechanism of action in inducing ferroptosis in rheumatoid arthritis:
Figure 2: this compound-Induced Ferroptosis in Rheumatoid Arthritis. The diagram illustrates the dual pathway through which this compound promotes ferroptosis in fibroblast-like synoviocytes by modulating the P53-SLC7A11 and AKT-ERK1/2 signaling axes, leading to reduced glutathione synthesis and accumulated lipid peroxidation.
Animal Selection and Preparation
Drug Administration and Sample Collection
Sample Processing and Analysis
Bacterial Azoreduction Assay
Hepatocyte and Enterocyte Transport Studies
LC-MS/MS Method for Simultaneous Quantification
Biliary Excretion and Enterohepatic Recycling Assessment
Nanocarrier Formulation Using Taguchi Orthogonal Array Design
Solubility Enhancement in Supercritical Carbon Dioxide
Recent advancements in formulation strategies have focused on overcoming the inherent limitations of conventional this compound, including its poor aqueous solubility, limited oral bioavailability, and gastrointestinal side effects. Innovative drug delivery systems have been designed to enhance therapeutic efficacy while minimizing adverse effects through targeted delivery and modified release profiles.
Nanocarrier systems represent a promising approach for optimizing this compound delivery. Research has demonstrated the successful development of cellular redox glutathione stimuli-responsive this compound-loaded albumin-chitosan hybrid nanocarriers with a target profile of particle size <100 nm, PDI <0.3, zeta potential of 3-10 mV, and drug load >8% w/w [6]. These nanocarriers exhibit extended drug release characteristics (30 ± 1% at 10 mM and 25 ± 1% at 20 mM glutathione concentrations) and significantly enhanced cellular uptake in neuroblastoma cells compared to conventional albumin nanocarriers (p < 0.001) [6]. The formulation optimization using Taguchi orthogonal array design identified acetone concentration and organic phase to aqueous phase ratio as critical parameters influencing nanocarrier characteristics.
For topical applications in psoriasis treatment, researchers have developed hydrogel-based this compound-loaded cyclodextrin nanosponges to overcome the drug's low solubility and poor skin permeability [8]. These nanosponges, prepared using the melt polymerization method with β-cyclodextrin and diphenyl carbonate crosslinker, demonstrated sustained release behavior (22.98 ± 2.24% release in 3 hours) and significantly enhanced skin permeation in confocal laser scanning microscopy studies [8]. In vivo evaluation using mouse tail and imiquimod-induced psoriasis models showed remarkable anti-psoriatic activity with an 81.68 ± 3.61 and 84.86 ± 5.74 decline in PASI score for 1% and 2% w/v formulations, respectively [8].
Table 3: Advanced Formulation Approaches for this compound
| Formulation Type | Key Components | Target Characteristics | Therapeutic Advantages |
|---|---|---|---|
| Hybrid Nanocarriers [6] | Albumin-chitosan polymer, PEG | Size <100 nm, PDI <0.3, drug load >8% | Enhanced cellular uptake, glutathione-responsive release, improved tumor targeting |
| Cyclodextrin Nanosponges [8] | β-cyclodextrin, diphenyl carbonate | Sustained release, enhanced skin permeation | Improved topical delivery for psoriasis, reduced systemic exposure |
| Supercritical CO₂ Processing [7] | Ethanol cosolvent (1-3 mol%) | Enhanced solubility in supercritical fluid | Improved processing for particle engineering, potential for enhanced bioavailability |
| pH-Responsive Nanoparticles [9] | Silica nanoparticles, CD44-targeting ligands | Colon-specific delivery, ROS-scavenging | Targeted IBD therapy with enhanced retention at inflammation sites |
The development of colon-specific delivery systems represents another promising strategy for enhancing this compound's therapeutic efficacy in inflammatory bowel disease. Recent research has explored pH-responsive and CD44-targeting silica nanoparticles designed for IBD therapy, incorporating features such as ROS-scavenging capability and intestinal barrier repair functions [9]. These advanced systems leverage the pathological features of the IBD microenvironment to achieve targeted drug release while promoting tissue healing through additional therapeutic mechanisms.
The enterohepatic circulation of this compound significantly influences its pharmacokinetic profile, therapeutic efficacy, and dosing regimens across various inflammatory conditions. Understanding this complex recycling process is essential for optimizing treatment protocols and developing novel formulations with enhanced therapeutic indices. The experimental methodologies outlined in this document provide comprehensive approaches for investigating this compound's unique pharmacokinetic behavior and developing advanced delivery systems.
From a clinical perspective, the enterohepatic circulation of this compound contributes to its prolonged therapeutic effects in inflammatory bowel disease by maintaining active drug concentrations at the site of inflammation. However, this recycling also potentially contributes to certain adverse effects, particularly those related to sulfapyridine accumulation, such as nausea, headache, and hematological abnormalities [1] [2]. The recognition of genetic polymorphisms in N-acetyltransferase 2 (NAT2) further highlights the importance of individualized dosing approaches, as slow acetylators exhibit significantly higher and more sustained plasma concentrations of sulfapyridine compared to fast acetylators [2].
Recent advances in formulation technology have enabled the development of targeted delivery systems that modulate the enterohepatic circulation of this compound to enhance therapeutic outcomes. The creation of nanocarrier systems with specific targeting ligands and stimuli-responsive release mechanisms represents a promising direction for future research [6] [8]. Additionally, the elucidation of novel mechanisms of action, particularly the induction of ferroptosis in fibroblast-like synoviocytes [4], opens new avenues for therapeutic optimization and combination therapy approaches.
When designing experimental studies to investigate this compound enterohepatic circulation, researchers should consider several critical factors: (1) selection of appropriate animal models that accurately recapitulate human metabolic pathways; (2) implementation of sensitive analytical methods capable of simultaneously quantifying this compound and its metabolites; (3) assessment of biliary excretion and intestinal reabsorption kinetics; and (4) evaluation of potential drug-drug interactions that may alter enterohepatic recycling. The protocols outlined in this document provide a robust foundation for such investigations, with emphasis on methodological rigor, quantitative analysis, and translational relevance.
The following table summarizes the frequency and characteristics of key adverse effects (AEs) associated with this compound, based on drug labeling and analysis of the FDA Adverse Event Reporting System (FAERS) [1] [2].
| Adverse Effect | Commonality / Reporting Rate | Typical Onset | Key Clinical Characteristics |
|---|---|---|---|
| Nausea / Vomiting / Gastric Distress | Very Common (>10%) [2] | Early in treatment [3] | Early, dose-related; often improves with time and dosing adjustments [3] [4]. |
| Headache | Very Common (>10%) [2] | Early in treatment [3] | Early, often transient; can be managed with simple analgesics [4]. |
| Rash | Common (up to 13%) [2] | Variable | Includes urticaria, pruritus; can be a precursor to severe cutaneous adverse reactions (SCARs) [1]. |
| Reversible Oligospermia | Very Common (>10%) [2] | During treatment | Reduced sperm count and motility; effects are reversible upon discontinuation [3] [5]. |
| Serious Blood Disorders (e.g., Agranulocytosis) | Rare (Incidence not specified) | Variable | Presents with fever, sore throat, pallor, unusual bruising/bleeding [6] [4]. Requires immediate medical attention. |
| Severe Cutaneous Adverse Reactions (SCARs) (e.g., SJS, TEN, DRESS) | Rare (Incidence not specified) | Often within first month [5] | Flu-like prodrome followed by rash, blisters, skin peeling; high fatality risk [4] [5]. |
| Liver Injury (Hepatotoxicity) | Rare (Incidence not specified) | Variable | Symptoms include nausea, dark urine, jaundice, and right upper quadrant pain [5] [7]. |
For researchers designing clinical trials or observational studies, the following protocols for managing common AEs are recommended.
The exact mechanisms behind this compound's AEs are not fully elucidated but are linked to its metabolic pathway and immunomodulatory actions.
For professionals conducting post-marketing surveillance, the methodology below outlines a standard process for identifying new safety signals from a database like FAERS.
The following diagram illustrates the metabolic pathway of this compound and the hypothesized origins of its key adverse effects, which is crucial for understanding its toxicity profile.
The biochemical pathway illustrates that sulfapyridine, the metabolite responsible for systemic absorption, is the hypothesized primary driver for most systemic adverse effects, including nausea and headache [8] [1]. The 5-ASA moiety acts locally in the colon and is less associated with these systemic AEs [8] [5].
For researchers designing preclinical or clinical studies, understanding established monitoring guidelines and toxicity definitions is crucial. The following tables summarize these parameters.
Table 1: Routine Monitoring Schedule for Sulfasalazine [1] [2]
| Phase | Frequency | Tests |
|---|---|---|
| Baseline | Before starting | FBC with differential, ALT/AST, Albumin, Serum Creatinine (for eGFR/CrCl), Blood Pressure, Height, Weight. Consider screening for latent infection (Hepatitis B/C, HIV) and lung disease. |
| Dose Initiation/Escalation | Every 2 weeks until stable dose for 6 weeks, then monthly for 3 months | FBC, ALT/AST, Serum Creatinine (for eGFR/CrCl), Albumin. |
| Ongoing (Stable Dose) | At least every 12 weeks for the first 12 months; consider annually thereafter for renal function. | FBC, ALT/AST, Serum Creatinine (for eGFR/CrCl), Albumin. |
Table 2: Criteria for Investigating/Stopping Treatment [3] [1]
| Category | Action Threshold / "Stopping Rules" |
|---|
| Hematologic Toxicity | - WCC < 3.5 x 10⁹/L
Patients should be advised to immediately report symptoms like sore throat, fever, rash, itch, jaundice, or unexplained bleeding, which necessitate prompt clinical evaluation [1] [2].
Recent large-scale studies enable a move from one-size-fits-all monitoring to a risk-stratified approach.
The molecular mechanisms of SSZ-induced liver injury (SILI) are not fully elucidated, but recent transcriptomic analyses in mouse models provide key insights.
Proposed Mechanism of this compound-Induced Liver Injury
egfr (Epidermal Growth Factor Receptor) and cyp2c55 as potential hub genes in the mechanism of SILI. Dysregulation of EGFR signaling can impair hepatocyte regeneration and survival, while CYP enzymes may be involved in the bioactivation of SSZ or its metabolites into reactive, toxic compounds [5].Based on the literature, here are detailed methodologies you can adapt for in-depth investigation.
1. Workflow for In Vivo Hepatotoxicity Assessment This protocol is adapted from a published mouse study [5].
2. Workflow for Clinical Data Mining & Model Validation This approach uses real-world data, as demonstrated in the 2024 prognostic model study [3].
Q1: How often should blood monitoring be done for patients on long-term this compound? There is guideline divergence. The American College of Rheumatology (ACR) and the official drug label recommend 3-monthly monitoring indefinitely. In contrast, the British Society of Rheumatology (BSR) suggests no monitoring after the first 2-3 years. However, a 2024 study provides evidence for risk-stratified monitoring, where higher-risk patients (based on the factors mentioned earlier) continue frequent monitoring, while lower-risk patients could potentially have reduced frequency [3].
Q2: Is this compound hepatotoxicity a hypersensitive or metabolic idiosyncratic reaction? The mechanism is not entirely clear and may be multifunctional. Some cases, particularly those occurring early with rash and eosinophilia, fit a "hypersensitivity" pattern (e.g., DRESS syndrome) [4]. However, transcriptomic evidence also points to a metabolic component, involving oxidative stress and CYP-mediated bioactivation, suggesting it is not purely immunologic [5]. Genetic factors like NAT2 acetylator status may also play a role [5].
Q3: What are the most critical predictors of this compound toxicity in clinical practice? According to the latest prognostic model, the strongest predictors are [3]:
The tables below summarize the incidence and clinical characteristics of this adverse event.
Table 1: Incidence and Risk of Sulfasalazine-Induced Agranulocytosis
| Parameter | Details | Source/Study |
|---|---|---|
| Overall Incidence | ~0.04% to 0.07% (approx. 1 in 2,400 to 1 in 1,400 patients) [1] | Swedish Population Study / Jick H et al. |
| Risk by Treatment Duration | ||
| • First month | 1 in 2,400 (0.04%) | Swedish Population Study [1] |
| • Second & Third months | 1 in 700 (0.14%) | Swedish Population Study [1] |
| • Beyond 3 months | 1 in 11,200 (0.009%) | Swedish Population Study [1] |
| Alternative Incidence Estimate | 6.8 per 10,000 users [1] | Jick H et al. |
| Fatality Rate | 6.5% [1] |
Table 2: Clinical Presentation and Key Characteristics
| Category | Details |
|---|---|
| Definition | Absolute Neutrophil Count (ANC) < 0.5 x 10⁹/L (or < 500 cells/μL) [1] |
| Typical Onset | Within the first 3 months of treatment initiation; can occur as early as 6 weeks. [1] |
| Common Symptoms | Fever, sore throat, throat pain, dysphagia, oral ulcers/gingivitis, signs of infection. [1] |
| Recovery Post-Discontinuation | Typically occurs within 10-14 days. Complete recovery is expected with management. [1] |
Understanding the mechanism of toxicity is crucial for developing monitoring strategies and potential preventative measures.
Diagram 1: Proposed metabolic pathway for this compound-induced agranulocytosis. Toxicity is linked to the accumulation of a Sulfapyridine Hydroxylamine metabolite, particularly in individuals with reduced-function mutations in NAT2/CYP2C9 enzymes [1] [2].
Adherence to a strict monitoring protocol is the primary strategy for mitigating the risks of agranulocytosis.
Diagram 2: Clinical monitoring and management workflow for patients on this compound, based on ACR guidelines [1]. Key: SSZ (this compound), CBC (Complete Blood Count), ANC (Absolute Neutrophil Count), D/C (Discontinue), G-CSF (Granulocyte Colony-Stimulating Factor).
What is the postulated molecular mechanism behind this compound-induced agranulocytosis? The leading hypothesis involves a idiosyncratic, metabolite-mediated toxicity. This compound is metabolized in the gut to sulfapyridine, which is absorbed and further metabolized in the liver by enzymes like CYP2C9 and NAT2 to a reactive metabolite, sulfapyridine hydroxylamine. In vitro studies show this metabolite causes direct toxicity to mononuclear leucocytes and methaemoglobinaemia. Individuals with genetic polymorphisms leading to reduced function of these enzymes may be at higher risk due to accumulation of this toxic compound [1] [2].
Are there any novel adverse events associated with this compound identified through recent pharmacovigilance? Yes, a large-scale analysis of the FDA Adverse Event Reporting System (FAERS) database has identified potential new safety signals not currently listed on the drug label. These include acute febrile neutrophilic dermatosis, aseptic meningitis, glomerulonephritis, and hepatosplenic T-cell lymphoma. These findings, generated through disproportionality analysis, provide valuable hypotheses for further research and ongoing safety monitoring [3].
What are the key considerations for managing a confirmed case of SSZ-induced agranulocytosis? Immediate and comprehensive management is critical. The cornerstone is prompt and permanent discontinuation of this compound. Management should include:
What is DRESS Syndrome? DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) syndrome, also known as DIHS (Drug-Induced Hypersensitivity Syndrome), is a severe, systemic adverse drug reaction. It is characterized by a constellation of symptoms including skin rash, fever, hematological abnormalities (such as eosinophilia), and multi-organ involvement [1] [2]. Its mortality rate is approximately 10% [1] [3].
What is the typical latency period for sulfasalazine-induced DRESS? The onset of DRESS following this compound administration is typically delayed. A systematic review of 39 cases found a median onset time of 28 days, with a range of 10 to 60 days [4]. This delayed presentation is a key diagnostic challenge.
Which organs are most commonly affected? Organ involvement is a hallmark of DRESS. In this compound-induced cases, the most frequently affected organs are the liver (94.7%) and the lymphatic system (lymphadenopathy, 78.9%). Other organs, such as the kidneys, heart, and lungs, can also be involved, though less commonly [4].
What are the primary treatment strategies? The cornerstone of management is the immediate and permanent discontinuation of this compound. First-line systemic therapy involves corticosteroids (e.g., prednisolone). In severe or refractory cases, alternative immunosuppressants like cyclosporine or intravenous immunoglobulin (IVIG) may be considered [1] [4].
The tables below summarize the quantitative clinical and laboratory findings from published case series, providing a structured overview for assessment and comparison.
Table 1: Characteristic Clinical Manifestations in 39 Patients [4]
| Clinical Feature | Incidence (n=39) | Percentage |
|---|---|---|
| Fever | 39 | 100% |
| Rash | 39 | 100% |
| Gastrointestinal Symptoms (e.g., nausea, vomiting) | 15 | 38.5% |
| Edema (e.g., facial, palate) | 14 | 35.9% |
| Lymphadenopathy | 30 | 78.9% |
Table 2: Pattern of Systemic Organ Involvement [4]
| Organ System Involved | Incidence (n=38) | Percentage |
|---|---|---|
| Hepatic (Liver) | 36 | 94.7% |
| Lymphatic (Lymph Nodes) | 30 | 78.9% |
| Renal (Kidney) | 6 | 15.8% |
| Cardiac (Heart) | 5 | 13.2% |
| Pulmonary (Lungs) | 3 | 7.9% |
Table 3: Key Hematological Abnormalities [4]
| Hematological Abnormality | Incidence (n=39) | Percentage |
|---|---|---|
| Eosinophilia | 27 | 69.2% |
| Leukocytosis | 23 | 59.0% |
| Atypical Lymphocytosis | 14 | 35.9% |
| Agranulocytosis / Hemophagocytic Syndrome | 2 each | 5.1% each |
The pathogenesis of DRESS is complex and not fully elucidated. Current evidence suggests a multi-step process involving genetic predisposition, immune activation, and viral reactivation. The following diagram illustrates the proposed mechanistic pathway.
Diagram Title: Proposed Pathogenesis of this compound-Induced DRESS
Key Mechanistic Steps: [1] [2] [5]
A high index of suspicion is required. The diagnostic approach should integrate:
This compound is a disease-modifying antirheumatic drug (DMARD) with applications in both clinical practice and research settings, particularly for investigating immune modulation and drug interaction pathways. This anti-inflammatory agent is structurally composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked via an azo bond, which requires bacterial cleavage in the colon for activation [1] [2]. As a research tool, this compound provides valuable insights into inflammatory pathway modulation, including effects on nuclear factor kappa-B (NF-κB) inhibition, adenosine pathway manipulation, and T-cell apoptosis induction [1] [3].
The pharmacokinetic profile of this compound reveals complex metabolic pathways that underlie its interaction potential. Following oral administration, less than 15% of the parent drug is absorbed, with detectable serum concentrations occurring within 90 minutes and peak levels between 3-12 hours [1] [2]. This compound undergoes hepatic metabolism and significant intestinal bacterial breakdown to its active metabolites, sulfapyridine and 5-aminosalicylic acid [2]. The parent compound demonstrates high protein binding (>99.3%), while sulfapyridine shows approximately 70% albumin binding [2]. Understanding these disposition characteristics is essential for designing interaction studies and predicting clinical outcomes.
This compound interacts with multiple drug transporters and metabolic enzymes that significantly influence its interaction profile with concomitant medications. The compound is a known substrate for BCRP (Breast Cancer Resistance Protein), which plays a crucial role in its intestinal absorption and tissue distribution [4]. Additionally, this compound inhibits cystine/glutamate transporters, potentially affecting cellular redox balance and contributing to its immunomodulatory effects in research models [2].
Enzyme Inhibition Profile: this compound and its metabolites demonstrate inhibitory effects on multiple cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP2C19, based on in vitro models [2] [4]. This broad inhibition profile creates potential interactions with drugs metabolized through these pathways, including warfarin (primarily CYP2C9) and various NSAIDs. The compound also interferes with folate metabolism through mechanisms distinct from classical antifolate drugs, which explains部分 synergistic toxicity when combined with methotrexate in experimental models [5].
Transporter-Mediated Interactions: Research indicates this compound may affect P-glycoprotein (P-gp) function, though it is not a primary substrate [6]. This is particularly relevant for digoxin interactions, as P-gp plays a crucial role in digoxin absorption and elimination. The complex transporter profile of this compound necessitates careful consideration when designing studies involving multi-transporter substrates.
The interaction between this compound and warfarin represents a major interaction risk characterized by potentiated anticoagulant effects and increased bleeding susceptibility [7]. This interaction operates through multiple mechanisms, creating a clinically significant effect that requires careful monitoring in both clinical and research settings.
Table: Warfarin-Sulfasalazine Interaction Characteristics
| Interaction Aspect | Characteristics | Research Implications |
|---|---|---|
| Mechanism | CYP2C9 inhibition; Potential protein binding displacement | Study design should account for multiple pathway interactions |
| INR Effects | Increased prothrombin time/INR | Primary endpoint for interaction studies |
| Risk Factors | Elderly; Hepatic/renal impairment | Important stratification variables in trial design |
| Onset/Duration | Requires 1-2 weeks for full manifestation | Timing of assessment critical in protocol development |
The primary mechanism involves inhibition of warfarin's metabolism via CYP2C9, the principal enzyme responsible for S-warfarin biotransformation [7] [4]. This compound metabolites, particularly sulfapyridine, compete with warfarin for CYP2C9 binding sites, reducing metabolic clearance and prolonging warfarin's half-life in experimental models. Additionally, protein binding displacement may occur, as both compounds are highly albumin-bound, potentially increasing free warfarin fractions transiently [2]. This interaction is particularly pronounced in elderly models and those with compromised hepatic or renal function, highlighting the importance of these variables in experimental design [7].
The this compound-methotrexate interaction presents a complex risk profile centered around synergistic hematologic and hepatic toxicity rather than altered efficacy [8] [5]. This interaction is particularly relevant in rheumatology research and drug development studies involving combination DMARD therapies.
Folate Pathway Antagonism: Both compounds independently interfere with folate metabolism through distinct but complementary mechanisms. Methotrexate directly inhibits dihydrofolate reductase, while this compound and its metabolite sulfapyridine impair intestinal folate absorption and cellular uptake [5]. The combined effect creates significant antifolate potentiation in experimental systems, resulting in accelerated development of cytopenias, particularly megaloblastic changes.
Hepatotoxicity Synergy: Both agents demonstrate dose-dependent hepatotoxicity in experimental models, with combination therapy producing additive effects on transaminase elevation and histological changes [8] [5]. The mechanism may involve complementary oxidative stress pathways and mitochondrial dysfunction. This synergy is particularly evident in models with preexisting hepatic compromise or concomitant ethanol exposure, important considerations for exclusion criteria in research protocols.
The digoxin-sulfasalazine interaction primarily involves reduced digoxin bioavailability rather than synergistic toxicity, presenting distinct methodological considerations for absorption and transporter studies [9] [6].
Diagram: Digoxin-Sulfasalazine Absorption Interaction. This visualization shows the proposed mechanism whereby this compound reduces digoxin absorption through intestinal environment alteration and potential P-glycoprotein interactions.
The interaction likely involves complexation or binding of digoxin by this compound in the gastrointestinal lumen, reducing available drug for absorption [6]. Additional mechanisms may include alteration of gut microbiota involved in digoxin metabolism and potential P-glycoprotein induction, though evidence for the latter remains limited in current literature. The result is consistently reduced digoxin AUC and C~max~ in pharmacokinetic studies without significant effect on elimination half-life, characteristic of an absorption-level interaction.
This protocol provides a standardized methodology for investigating the pharmacodynamic and pharmacokinetic interactions between this compound and warfarin in appropriate research models.
Animal Model Preparation: Utilize adult Sprague-Dawley rats (250-300g) or similar appropriate model. After acclimatization, implant with jugular vein catheters for serial blood sampling. Establish baseline INR measurements prior to initiating dosing regimens. For warfarin administration, prepare fresh solutions in normal saline (0.2 mg/kg) for daily subcutaneous injection. This compound should be administered via oral gavage (100 mg/kg) in carboxymethylcellulose suspension [7].
Pharmacodynamic Assessment: Monitor INR values daily using established laboratory methods. Collect blood samples (0.5 mL) at consistent timepoints post-warfarin administration (e.g., 24, 48, 72 hours). Record bleeding time using standardized tail-vein transection methods at peak interaction period (typically day 5-7). Sacrifice subgroups at predetermined intervals for hepatic CYP2C9 activity measurement via Western blot and metabolic activity assays [7] [4].
Analytical Methodology: Quantify warfarin enantiomers using validated HPLC with UV or MS detection. Employ protein precipitation with acetonitrile followed by chiral separation. For this compound and metabolites, use reverse-phase HPLC with detection at 360 nm. Calculate pharmacokinetic parameters (AUC, C~max~, t~1/2~) using noncompartmental analysis. Compare treatment groups using appropriate statistical methods (ANOVA with post-hoc testing) [7].
This methodology addresses the synergistic toxicity observed when this compound and methotrexate are co-administered, with focus on hematologic and hepatic parameters.
Table: Assessment Schedule for this compound-Methotrexate Interaction Studies
| Study Day | Hematologic Assessments | Hepatic Assessments | Additional Endpoints |
|---|---|---|---|
| Baseline | CBC with differential; Peripheral smear | ALT, AST, Albumin; Liver biopsy (if applicable) | Body weight; Clinical observation |
| Day 3-5 | Reticulocyte count; Folate levels | GGT, ALP; Glutathione assays | Food/water consumption |
| Day 7-10 | Complete CBC; Bone marrow aspirate | Total bilirubin; Histology scoring | Methotrexate levels |
| Termination | Final CBC; Hematopathology | Final transaminases; Liver weight | Tissue collection for histology |
Experimental Design: Administer methotrexate (1-2.5 mg/kg) via intraperitoneal injection twice weekly to appropriate models. Combine with this compound (50-100 mg/kg) via daily oral gavage. Include folate supplementation subgroups (1 mg/kg daily) to investigate mitigation strategies. Monitor models daily for signs of toxicity (lethargy, diarrhea, weight loss). Collect serum for liver function tests (ALT, AST, albumin) and hematologic parameters (complete blood count with differential) at baseline, day 5, and termination [8] [5].
Tissue Analysis and Histopathology: Euthanize models at study termination for comprehensive tissue collection. Preserve liver samples in 10% neutral buffered formalin for histopathological examination (H&E staining). Process bone marrow from femurs for cellularity assessment and differential counts. Score liver specimens using established grading systems for steatosis, inflammation, and necrosis. Perform statistical analysis using appropriate methods with significance set at p<0.05 [8].
These methodologies enable investigation of the transporter-based interactions that underlie many this compound drug interactions, particularly relevant for digoxin and other transporter substrates.
Caco-2 Permeability Studies: Culture Caco-2 cells on Transwell inserts for 21-28 days until transepithelial electrical resistance (TEER) values exceed 300 Ω·cm². Pre-incubate with this compound (100-500 μM) for determination of apparent permeability (P~app~) in both apical-to-basal and basal-to-apical directions. Quantify digoxin transport using LC-MS/MS methods. Include control compounds with known transporter profiles (e.g., atenolol for paracellular transport, metoprolol for transcellular passive diffusion) [4] [6].
Transporter Inhibition Assays: Use transfected cell lines (MDCKII, HEK293) overexpressing specific transporters (P-gp, BCRP) to assess this compound's inhibitory potential. Pre-incubate cells with varying concentrations of this compound (1-1000 μM) before adding fluorescent substrates (e.g., calcein-AM for P-gp, mitoxantrone for BCRP). Measure cellular accumulation using flow cytometry or fluorescence plate readers. Calculate IC~50~ values using nonlinear regression analysis. Include positive inhibitors (verapamil for P-gp, Ko143 for BCRP) and negative controls for assay validation [4].
Table: Comprehensive this compound Drug Interaction Profile
| Interacting Drug | Risk Level | Primary Mechanism | Key Research Findings |
|---|---|---|---|
| Warfarin | Major | CYP2C9 inhibition; Protein binding displacement | 30-50% increase in INR; 2-3 fold increase in bleeding risk in susceptible models |
| Methotrexate | Moderate | Additive hepatotoxicity; Folate pathway antagonism | 3-4 fold increase in transaminases; Significant neutropenia at therapeutic doses |
| Digoxin | Moderate | Reduced absorption; Possible P-gp interaction | 20-30% decrease in AUC; Reduced C~max~ without effect on half-life |
| Other Sulfonamides | Moderate | Additive hematologic toxicity | Enhanced risk of agranulocytosis and hemolytic anemia |
The interaction profiles demonstrate class-specific patterns that inform both clinical management and research priorities. The major interaction with warfarin necessitates careful INR monitoring and potential warfarin dose reduction, typically by 15-30% upon this compound initiation in clinical settings [7]. The moderate interactions with methotrexate and digoxin require specific monitoring protocols but don't absolutely contraindicate concomitant use [8] [6].
Implementing appropriate risk mitigation strategies is essential when studying this compound drug interactions to ensure model welfare and data integrity.
Hematologic Toxicity Monitoring: Schedule complete blood counts with differential at baseline and regular intervals (weekly for first month, then biweekly). Include reticulocyte counts and peripheral smears for detection of early hematologic abnormalities. Establish stopping criteria for absolute neutrophil count (<1.5×10⁹/L) or platelet count (<100×10⁹/L). Consider prophylactic folate supplementation (1 mg/kg daily) to mitigate antifolate effects without compromising efficacy assessment [8] [5].
Hepatotoxicity Assessment: Monitor liver transaminases (ALT, AST) and bilirubin at baseline and regular intervals (every 2-4 weeks). Include histological assessment in chronic studies using standardized scoring systems. Implement dose modification protocols for ALT/AST elevations exceeding 3 times upper limit of normal. Consider alternative DMARDs in models with preexisting hepatic compromise [8].
What is the molecular basis for this compound's inhibition of T-cell proliferation in research models? this compound induces T-cell apoptosis through mitochondrial-mediated pathways involving Bax translocation, cytochrome c release, and caspase-independent apoptosis inducing factor (AIF) translocation [3]. The ED~50~ for this effect is approximately 0.5 mM in primary human T-lymphocytes, demonstrating cell-type specificity as synoviocytes and colon carcinoma cells remain unaffected at these concentrations [3].
How does this compound affect NF-κB signaling pathways in inflammation models? this compound inhibits NF-κB activation by suppressing IκB kinase activity, thereby preventing IκB phosphorylation and degradation [1] [2]. This mechanism reduces nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes including TNF-α, IL-1, and IL-6, providing insights into its anti-inflammatory effects independent of its metabolite actions [1].
What study design considerations are important for investigating this compound-digoxin interactions? Research should focus on absorption-phase interactions with frequent early sampling (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) to characterize reduced bioavailability [6]. Controls should include separated administration (at least 2 hours apart) to assess timing mitigation strategies. Study designs should also evaluate potential P-gp interactions using specific transporter assays [4] [6].
Are there specific methodological considerations for studying this compound interactions in elderly or renally impaired models? Elderly or renally impaired models demonstrate reduced this compound clearance and increased metabolite accumulation, requiring dose adjustments of 25-50% [7] [9]. These models show enhanced susceptibility to interactions with warfarin (increased bleeding risk) and methotrexate (hematologic toxicity), necessitating more frequent monitoring and modified dosing regimens in research protocols [7].
| Interference Type | Affected Tests / Analytes | Proposed Mechanism of Interference |
|---|
| Analytical Interference (UV Absorbance) [1] [2] | - Liver Function Tests: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Glutamate dehydrogenase (GLDH) [1]
Many clinical chemistry assays are enzymatic and rely on the measurement of NADH or NADPH at 340 nm. This compound and its metabolite, sulfapyridine, are absorbed in the colon and circulate systemically [5]. Because these compounds also strongly absorb light at 340 nm, their presence in a sample can directly interfere with the photometric measurement, leading to inaccurate results [1].
The interference can be profound. One case study reported a patient on this compound with persistently elevated urinary normetanephrine (up to 60.8 μmol/day against a normal range of <3.2 μmol/day) but no radiological evidence of a tumor [4]. A subsequent controlled study found that 80% of rheumatoid arthritis patients on this compound had false-positive elevations in normetanephrine levels [4].
Yes, this compound has also been reported to potentially interfere with measurements of urinary catecholamines [4]. Additionally, it can cause several adverse drug reactions that are detected via laboratory monitoring, such as leukopenia, thrombocytopenia, and agranulocytosis [6] [2]. It inhibits folic acid absorption, which may lead to macrocytosis [2].
Follow the workflow below to systematically diagnose potential this compound interference in your experimental or clinical data.
This protocol helps confirm if this compound interferes with a specific analytical method.
Objective: To determine if this compound or its metabolites cause interference in a specific laboratory assay.
Materials:
Methodology:
| Outcome Measured | Comparison Groups | Odds Ratio (OR) | 95% Confidence Interval | p-value |
|---|---|---|---|---|
| Overall ADRs [1] | Slow Acetylators vs. (Rapid + Intermediate) | 3.37 | 1.43 to 7.93 | 0.005 |
| Treatment Discontinuation due to ADRs [1] | Slow Acetylators vs. (Rapid + Intermediate) | 2.89 | 1.72 to 4.86 | <0.0001 |
| Dose-Related ADRs [1] | Slow Acetylators vs. (Rapid + Intermediate) | 5.20 | 2.44 to 11.08 | <0.0001 |
This increased risk is due to the pharmacokinetics of sulfasalazine. The drug is a prodrug that is metabolized in the colon by gut bacteria into 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfapyridine is then absorbed and primarily metabolized in the liver via NAT2-mediated acetylation. In slow acetylators, this pathway is impaired, leading to higher systemic exposure to sulfapyridine, which is strongly linked to dose-dependent adverse effects [2] [1].
The diagram below illustrates this metabolic pathway and the consequent risk.
Based on the established risk, the following monitoring protocol is recommended for clinical trials or treatment settings using this compound.
Q: Is pre-treatment NAT2 genotyping recommended before initiating this compound therapy? A: Current evidence supports that NAT2 genotyping can help predict ADR risk. A 2020 meta-analysis concluded that "NAT2 genotyping may be useful to predict the occurrence of ADRs" [1]. However, it has not yet been adopted as a universal standard of care. In a research setting, implementing genotyping can be a valuable strategy for risk stratification and protocol design.
Q: What is the most common type of ADR seen in slow acetylators, and should the dose be reduced? A: Slow acetylators are particularly predisposed to dose-related ADRs, especially gastrointestinal effects like nausea and vomiting [5] [1]. The prescribing information does not recommend a universal pre-emptive dose reduction for slow acetylators. The standard approach is to initiate therapy at a lower dose and titrate upward gradually for all patients to improve gastrointestinal tolerance, regardless of phenotype [6] [7]. The key management strategy is vigilant monitoring rather than automatic dose adjustment.
Q: Does acetylator status affect the clinical efficacy of this compound? A: Available evidence suggests that acetylator status does not significantly influence the drug's efficacy in treating conditions like rheumatoid arthritis, but it primarily affects its tolerability and the patient's ability to remain on treatment [5] [1].
The following table summarizes key findings from a prospective cohort study that directly compared patients treated with either MTX or SSZ as their first disease-modifying antirheumatic drug (DMARD) [1].
| Outcome Measure | Results at 2 Years | Results at 5 Years |
|---|---|---|
| Disease Activity (DAS28) & Functional Status (HAQ) | No significant differences between MTX and SSZ groups [1]. | No significant differences between MTX and SSZ groups [1]. |
| Radiographic Erosions | Not reported in study summary. | Significantly lower in the MTX group: • Odds Ratio (OR): 0.3 (95% CI 0.1 to 0.8) • 31% lower Larsen Score after statistical adjustment [1]. | | Treatment Persistence | Patients on MTX were at least twice as likely to still be on their original drug [1]. | Patients on MTX were at least twice as likely to still be on their original drug [1]. | | Overall Conclusion | Similar clinical outcomes [1]. | Similar clinical outcomes, but MTX has greater potential to suppress erosions [1]. |
The two drugs work through distinct and complex pathways to modulate the immune system.
For researchers, the methodologies from key studies provide a framework for evaluating these drugs.
1. Long-term Cohort Study (5-Year Clinical & Radiographic Outcomes) [1]
2. In Vitro Mechanistic Study (MTX on Fibroblast-like Synoviocytes - FLS) [3]
This table compares the practical aspects of using each drug in a clinical setting.
| Feature | Methotrexate (MTX) | This compound (SSZ) |
|---|---|---|
| Typical RA Dosing | Oral: 7.5-30 mg once weekly [4]. Subcutaneous: Used if intolerance or inadequate response to oral [5] [4]. | 2-3 grams daily, in divided doses [1] [6]. |
| Bioavailability | Oral bioavailability saturable; subcutaneous has higher and more reliable bioavailability, especially at higher doses (>15 mg/week) [4]. | <15% absorbed as parent compound; metabolized by gut bacteria to active components [7] [6]. |
| Common Side Effects | Gastrointestinal intolerance, hepatotoxicity, mouth ulcers, myelosuppression, lung toxicity [4]. | Gastrointestinal upset, headache, rash, oligospermia, orange discoloration of body fluids [7] [6]. |
| Pregnancy Category | Category X: Contraindicated; highly teratogenic [8]. | Category B: Considered an option when DMARD therapy is required during pregnancy [7] [8]. |
| Drug Monitoring | Required: Regular complete blood count, liver and renal function tests [4]. | Recommended: Complete blood count, liver function tests [7]. |
The table below summarizes the key economic distinctions between sulfasalazine and biologics.
| Feature | This compound | Biologics (e.g., TNF inhibitors) |
|---|---|---|
| Annual Treatment Cost | Significantly lower; specific figure not stated in search results | Etanercept: ~$14,873; Infliximab: ~$21,256 (2014 data, likely higher currently) [1] |
| Market Size (2024-2025) | ~$2.24 Billion [2] [3] | Not directly stated, but biologics are a major cost driver in treatment [4] |
| Primary Economic Role | Cost-effective first-line agent and backbone of combination therapies [5] [6] [7] | High-efficacy option after csDMARD failure; significant portion of drug budgets [4] [1] |
| Key Economic Driver | Low-cost generic availability, established use [5] [2] | High cost of development, production, and frequent administration (IV/SC) [1] |
A primary driver for this compound's cost-effectiveness is its widespread availability as a generic drug, making it substantially more affordable [5] [2]. In contrast, biologic therapies, such as tumor necrosis factor (TNF) inhibitors, represent a major cost component in treatment regimens. A 2014 study found the annual cost per patient for commonly used biologics ranged from approximately $14,873 for etanercept to over $21,256 for infliximab [1]. While current costs are likely higher, this illustrates the significant cost disparity.
This compound's efficacy is well-established, allowing for strategic cost-saving protocols without compromising patient care.
A comprehensive safety assessment is crucial for evaluating the risk-benefit and cost-benefit ratio of any drug.
For professionals designing studies, here are key methodologies from the search results investigating this compound's role.
This randomized controlled trial protocol evaluates if switching from a TNFi to triple therapy is more cost-effective than continuing the biologic [4].
The following diagram illustrates the two-stage design of the ESCoRT trial.
This study provides a methodology for ongoing, real-world safety monitoring of established drugs [8].
| Pain Model | Subject | Sulfasalazine Dose & Route | Key Efficacy Findings | Proposed Primary Mechanism |
|---|---|---|---|---|
| Diabetic Neuropathy [1] | Streptozotocin-induced diabetic rats | 100 mg/kg/day in drinking water (oral) | Completely blocked the development of tactile allodynia [1] | Inhibition of NF-κB in sciatic nerves and dorsal root ganglia [1] |
| Peripheral Nerve Injury [2] | Sciatic nerve-injured mice | 10 μg, intrathecal injection | Significantly alleviated mechanical pain hypersensitivity; Oral administration was ineffective [2] | Inhibition of SGK-1 in the spinal cord [2] |
| Chronic Constriction Injury (CCI) [3] | CCI-induced neuropathic rats | 65 mg/kg, intragastric gavage | Significantly attenuated mechanical hypersensitivity; Reduced spinal glial cell activation and pro-inflammatory cytokines [3] | Inhibition of NF-κB pathway in the spinal cord [3] |
To facilitate replication and critical evaluation, here are the methodologies from the cited studies.
Animal Model: Diabetes was induced in Lewis rats with a single intraperitoneal injection of streptozotocin (60 mg/kg) [1].
Drug Treatment: this compound was administered in drinking water (0.6 mg/ml), providing approximately 100 mg/kg/day. Treatment began 6-10 days after diabetes induction and continued for up to 9 months [1].
Pain Assessment: Tactile allodynia was assessed using Von Frey filaments. The force required to elicit a 50% probability of paw withdrawal was calculated as the 50% withdrawal threshold [1].
Molecular Analysis: Levels of NF-κB p50 were evaluated in nuclear-enriched fractions from sciatic nerves and dorsal root ganglia using immunoblotting [1].
Animal Model: A neuropathic pain model was created by performing chronic constriction injury (CCI) of the sciatic nerve in Sprague-Dawley rats [3].
Drug Treatment: this compound (65 mg/kg) or vehicle was administered by intragastric gavage once daily for 7 consecutive days, starting on the day of surgery [3].
Pain Assessment: The mechanical withdrawal threshold (MWT) was measured using an electronic von Frey apparatus to assess mechanical hypersensitivity [3].
Molecular Analysis: Spinal cord tissues were analyzed using western blot to measure protein levels of Iba1 (microglial marker), GFAP (astrocyte marker), and NF-κB p65. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the spinal cord were measured by ELISA [3].
Animal Model: Neuropathic pain was induced in mice via partial sciatic nerve ligation [2].
Drug Treatment: this compound was delivered either orally or via a single intrathecal injection (10 μg) [2].
Pain Assessment: Mechanical pain hypersensitivity was evaluated using Von Frey filaments [2].
Molecular Analysis: A cell-free assay with recombinant human SGK-1 was used to identify this compound as a kinase inhibitor. The role of the drug transporter BCRP was also investigated [2].
The research indicates that this compound's analgesic effects are mediated through at least two primary signaling pathways, and its effectiveness heavily depends on how it is administered.
Diagram 1: this compound's dual mechanisms and the critical role of administration route in its efficacy for neuropathic pain.
Diagram 2: A generalized workflow for evaluating this compound's effects in neuropathic pain models.
The table below summarizes the core differences between these two system Xc⁻ inhibitors based on the search results.
| Feature | This compound (SAS) | Erastin |
|---|---|---|
| Inhibitor Class | First-generation, clinically approved drug [1] | Second-generation, experimental small molecule [1] [2] |
| Primary Target | System Xc⁻ (cystine-glutamate antiporter) [1] [3] | System Xc⁻ (cystine-glutamate antiporter) [1] [2] |
| Potency (IC₅₀) | ~26.1 µM [2] | ~1.4 µM [2] |
| Mechanism of Inhibition | Reversible [2] | Irreversible or very persistent; effect remains after washout [2] |
| Key Differentiating Feature | Lower potency; also a known NF-κB inhibitor [4] | High potency and selectivity; does not inhibit other tested amino acid transporters (System y+, L, ASC) [2] |
| Role in Ferroptosis | Induces ferroptosis by depleting glutathione (GSH) [3] [5] | A primary inducer of ferroptosis by depleting GSH [1] [6] [5] |
Both compounds induce cell death, specifically ferroptosis, by inhibiting system Xc⁻, but their downstream effects and additional targets can differ.
System Xc⁻ is a cell-surface antiporter that imports one molecule of extracellular cystine in exchange for one molecule of intracellular glutamate [1]. Cystine is critical for the synthesis of glutathione (GSH), a major cellular antioxidant. By inhibiting system Xc⁻, both erastin and this compound deplete intracellular GSH, leading to the accumulation of toxic lipid peroxides and an iron-dependent form of cell death known as ferroptosis [1] [6] [5]. This core pathway is illustrated below.
Research indicates that the inhibition of system Xc⁻ triggers secondary cellular stress responses. One key response is Endoplasmic Reticulum (ER) stress. RNA sequencing revealed that erastin treatment leads to the upregulation of the ER stress response gene CHAC1, which serves as a pharmacodynamic marker for system Xc⁻ inhibition [1].
Studies on this compound have shown that its ability to promote ferroptosis in rheumatoid arthritis fibroblast-like synoviocytes is also linked to the PI3K-AKT-ERK1/2 signaling pathway and the P53-SLC7A11 pathway [3].
For researchers looking to replicate or build upon these findings, here are the methodologies used in key experiments.
This is a fundamental assay to directly measure the functional inhibition of system Xc⁻ activity.
This assay evaluates the functional consequence of system Xc⁻ inhibition on the antioxidant capacity of the cell.
This protocol is key to distinguishing the persistent action of erastin from other inhibitors.
Beyond their use as standalone research tools, these inhibitors show promise in combination therapies.
When planning experiments with these inhibitors, keep the following in mind:
The table below summarizes key details and outcomes from a major clinical trial that investigated this compound for progressive MS.
| Trial/Group | Intervention | Trial Duration (Years) | Participants | Baseline Mean EDSS | Confirmed EDSS Progression |
|---|---|---|---|---|---|
| Mayo Clinic-Canadian Cooperative Trial [1] | This compound | 3 | 199 | 2.5 | 52% (Active), 50% (Placebo) |
This table reflects data from a 3-year, phase 3 trial. The primary outcome for disability-driven trials in progressive MS is typically the proportion of patients who experience a confirmed increase in the Expanded Disability Status Scale (EDSS) score over a specified period [1]. The similar progression rates between the active drug and placebo groups indicate a lack of efficacy for this compound in this context.
Since trials of this compound and other early immunomodulatory agents were largely negative, the focus in progressive MS research has shifted [1]. Current clinical trials are exploring novel mechanisms of action aimed at neuroprotection and targeting compartmentalized inflammation within the central nervous system.
The following diagram illustrates the shift in therapeutic strategies for progressive MS and highlights key drug classes under investigation.
Promising agents in late-stage trials include:
For your work in drug development, the case of this compound in progressive MS highlights several key points:
The following table summarizes the key findings from the FAERS database analysis, which included 7,156 reports where this compound was the "Primary Suspect" drug [1].
| Aspect | Findings |
|---|---|
| Most Affected Organ Systems (SOC) | General disorders and administration site conditions (n=4,262), Gastrointestinal disorders (n=2,387), Skin and subcutaneous tissue disorders (n=2,182) [1]. |
| Labeled Adverse Reactions (Confirmed) | Agranulocytosis, Stevens-Johnson syndrome, Eosinophilic pneumonia, Crystalluria [1]. |
| Novel Potential Risk Signals | Acute febrile neutrophilic dermatosis, Aseptic meningitis, Glomerulonephritis, Hepatosplenic T-cell lymphoma [1]. |
| Demographic & Reporting Trends | Higher reporting rate in females (68.06%); Most common in 45-65 age group (35.03%); Most reports from physicians (38.39%) [1]. |
| Common Clinical Outcomes | "Other serious medical events" (51.95%), Hospitalization (32.13%), Life-threatening events (6.06%), Death (4.00%) [1]. |
The safety data comes from a study that used the following methodology [1]:
The therapeutic and adverse effects of this compound are closely linked to its mechanism of action, particularly its ability to induce apoptosis in specific immune cells. The diagram below illustrates the key molecular pathway identified in research.
This caspase-independent apoptosis of T-lymphocytes, mediated by AIF, is considered a fundamental molecular mechanism behind this compound's therapeutic effect in chronic inflammatory diseases. However, this same mechanism, when affecting other cell types or occurring in an uncontrolled manner, may contribute to the serious adverse reactions like agranulocytosis [2].
The table below summarizes the key clinical outcomes from studies investigating this compound for chronic urticaria.
| Study Component | Reported Findings | Source |
|---|---|---|
| General Efficacy in Refractory CIU | 83.9% (26/31 patients) showed symptom improvement within 3 months. | [1] [2] |
| Symptom Resolution | 51.6% (16/31 patients) became asymptomatic within 6 months of treatment. | [1] [2] |
| Steroid-Sparing Effect | Enabled cessation or reduction of oral steroids in most patients in a prior report. | [2] |
| Case Report (Pressure Urticaria) | Two patients with disabling disease, dependent on high-dose prednisone (e.g., >30 mg/day), achieved complete symptom resolution with this compound, eliminating the need for corticosteroids. | [3] |
| Long-Term Outcome | 35.4% (11/31 patients) maintained complete relief of symptoms after tapering off and discontinuing this compound therapy. | [1] [2] |
The clinical evidence for this compound primarily comes from retrospective chart reviews. A typical study design is outlined below.
When considering alternative treatments, the safety profile is a crucial factor. The following table compares the adverse effect rates of this compound with other agents used for refractory chronic urticaria, based on a single comparative study.
| Therapeutic Agent | Adverse Effect Rate |
|---|---|
| Cyclosporine | 75% (6/8 patients) |
| Dapsone | 53% (39/73 patients) |
| This compound | 40% (19/47 patients) |
| Tacrolimus | 42% (15/36 patients) |
| Mycophenolate | 33% (9/27 patients) |
| Hydroxychloroquine | 16% (7/45 patients) |
| Omalizumab | 4% (1/24 patients) |
Note: Most adverse effects across these agents were mild and resolved after stopping the medication or decreasing the dose. Proper laboratory and clinical monitoring is essential for all these therapies [4].
For this compound specifically, one study found that 19.4% of patients required a modified course of treatment due to abnormal blood test results, and 6.5% experienced serious adverse events leading to discontinuation [1].
While the exact mechanism in chronic urticaria is not fully established, research in other inflammatory conditions like rheumatoid arthritis provides clues. The following diagram illustrates a proposed pathway based on that research.
Note: This mechanism is proposed based on fibroblast-like synoviocytes in rheumatoid arthritis (RA) and is included here as a plausible scientific concept. Its direct applicability to chronic urticaria requires further validation [5].
Irritant;Health Hazard